Product packaging for (3-Methylthiophen-2-yl)methanamine(Cat. No.:CAS No. 104163-35-1)

(3-Methylthiophen-2-yl)methanamine

Cat. No.: B027235
CAS No.: 104163-35-1
M. Wt: 127.21 g/mol
InChI Key: SWZNXCABBUKIPZ-UHFFFAOYSA-N
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Description

(3-Methylthiophen-2-yl)methanamine (CAS 104163-35-1) is a high-value chemical building block with the molecular formula C6H9NS and a molecular weight of 127.21 g/mol. This compound, supplied at 98% purity, is a clear, air-sensitive liquid with a boiling point of 78°C at 4 mmHg . Its structure features a methanamine group attached to a 3-methylthiophene ring, making it a versatile scaffold in medicinal chemistry and drug discovery. Research Applications and Value: The primary research value of this compound lies in its role as a key synthetic intermediate for the development of novel pharmacologically active compounds. The thiophene moiety is a common feature in molecules targeting the central nervous system. Specifically, this amine is a critical precursor in the design and synthesis of new heterocyclic compounds being investigated as potent antiseizure and antinociceptive agents for conditions like epilepsy and neuropathic pain . Furthermore, its structural analogs appear in patents for the treatment of diseases related to elevated lipid levels, highlighting its utility in cardiovascular and metabolic disease research . Handling and Safety: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use . It is an air-sensitive amine classified as corrosive (Hazard Category H314-H335) and requires careful handling in a controlled laboratory environment. It causes severe skin burns and eye damage. Researchers should refer to the Safety Data Sheet for detailed handling protocols. Recommended storage is at ambient temperatures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NS B027235 (3-Methylthiophen-2-yl)methanamine CAS No. 104163-35-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methylthiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-5-2-3-8-6(5)4-7/h2-3H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZNXCABBUKIPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384025
Record name (3-methylthiophen-2-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104163-35-1
Record name (3-methylthiophen-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methylthiophen-2-yl)methanamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to (3-Methylthiophen-2-yl)methanamine and its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Commercial Availability, Synthesis, and Biological Potential of Thiophene-based Methanamines

This technical guide provides a comprehensive overview of (3-Methylthiophen-2-yl)methanamine, a member of the broader class of thiophene-based methanamines, which are of significant interest in medicinal chemistry and drug discovery. The thiophene ring is a privileged scaffold in numerous FDA-approved drugs, valued for its bioisosteric resemblance to a phenyl ring but with distinct electronic and lipophilic properties.[1] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the commercial availability of this compound, general synthetic methodologies for this class of compounds, and a discussion of their potential biological activities and mechanisms of action based on the broader family of thiophene derivatives.

Commercial Availability of this compound

This compound is available from a variety of commercial suppliers, primarily for research and development purposes. The table below summarizes key information from several vendors. Purity, quantity, and availability are subject to change and should be confirmed with the respective supplier.

SupplierProduct NameCAS NumberMolecular FormulaPurityQuantity
Thermo Scientific Chemicals (formerly Alfa Aesar) 3-Methylthiophene-2-methylamine, 96%104163-35-1C₆H₉NS96%250 mg
CymitQuimica This compound104163-35-1C₆H₉NSNot SpecifiedInquire
Sigma-Aldrich [(3-Methyl-thiophen-2-ylmethyl)-amino]-acetic acid656814-94-7C₈H₁₁NO₂S95%Inquire
Matrix Scientific (3-Methyl-thiophen-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride1052510-45-8Not SpecifiedNot SpecifiedInquire
BLDpharm (3-Methylthiophen-2-yl)(4-methylthiophen-2-yl)methanone1878400-15-7Not SpecifiedNot SpecifiedInquire
EvitaChem 1-(4-fluorophenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochlorideNot SpecifiedC₁₃H₁₅ClFNSNot SpecifiedInquire
Arctom Scientific This compound hydrochloride1185294-88-5Not SpecifiedNot Specified100 mg
Cenmed (3-Bromothiophen-2-yl)methanamineNot SpecifiedNot SpecifiedNot SpecifiedInquire

Synthesis of Thiophene-based Methanamines: A General Protocol

G cluster_0 Synthesis Workflow Start 3-Methylthiophene Step1 Formylation (e.g., Vilsmeier-Haack reaction) Start->Step1 Intermediate1 3-Methylthiophene-2-carbaldehyde Step1->Intermediate1 Step2 Reductive Amination (e.g., with NH3/H2/Catalyst or NaBH3CN) Intermediate1->Step2 Product This compound Step2->Product Purification Purification (e.g., Distillation or Chromatography) Product->Purification FinalProduct Purified Product Purification->FinalProduct

A general synthetic workflow for this compound.
Experimental Protocol: Reductive Amination of 3-Methylthiophene-2-carbaldehyde

This hypothetical protocol is based on standard organic chemistry procedures for reductive amination.

  • Reaction Setup: To a solution of 3-methylthiophene-2-carbaldehyde (1.0 eq) in an appropriate solvent such as methanol or ethanol, add a source of ammonia (e.g., ammonium chloride, 1.5 eq) and a reducing agent like sodium cyanoborohydride (1.5 eq).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for a period of 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to basic (pH > 10) with a suitable base (e.g., NaOH).

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated. The crude product can then be purified by distillation under reduced pressure or by column chromatography on silica gel to yield the desired this compound.

Biological Activities and Potential Signaling Pathways

The thiophene nucleus is a key pharmacophore in a wide array of biologically active compounds.[2] Derivatives of thiophene have been reported to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, anticancer, and anticonvulsant properties.[1][3][4] The aminomethyl group can further contribute to the molecule's ability to interact with biological targets, often through hydrogen bonding or ionic interactions.

Given the diverse activities of thiophene derivatives, this compound and its analogs could potentially modulate various signaling pathways. For instance, in the context of anti-inflammatory activity, thiophene-containing compounds have been shown to inhibit key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the inflammatory cascade.[3]

The following diagram illustrates a hypothetical signaling pathway where a thiophene-based methanamine could exert an anti-inflammatory effect through the inhibition of the NF-κB signaling pathway, a critical regulator of inflammation.

G cluster_1 Hypothetical Anti-inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Toll-like Receptor (TLR) Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription (e.g., COX-2, IL-6) Nucleus->Gene Inflammation Inflammation Gene->Inflammation Compound This compound Analog Compound->IKK Potential Inhibition

Hypothetical inhibition of the NF-κB pathway by a thiophene derivative.

Conclusion

This compound represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The thiophene scaffold, a cornerstone in medicinal chemistry, imparts favorable physicochemical properties that are conducive to drug development.[1] While specific biological data for this compound is limited in the public domain, the extensive research on related thiophene derivatives suggests a high potential for a range of biological activities. This guide serves as a foundational resource for researchers interested in exploring the synthesis and therapeutic potential of this and related compounds, providing a starting point for further investigation and drug discovery efforts.

References

An In-depth Technical Guide to (3-Methylthiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylthiophen-2-yl)methanamine, a substituted thiophene derivative, holds interest within the fields of medicinal chemistry and drug discovery due to the established broad-spectrum biological activities of the thiophene scaffold. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, structural characteristics, a plausible synthetic approach, and a summary of the known biological relevance of related thiophene compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide aims to equip researchers with the foundational knowledge necessary for its synthesis, characterization, and further investigation into its potential therapeutic applications.

Chemical Identity and Structure

This compound is a primary amine attached to a methyl-substituted thiophene ring. Its unique structural features, combining an aromatic heterocycle with a reactive primary amine, make it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers and Properties [1]

IdentifierValue
CAS Number 104163-35-1
Molecular Formula C₆H₉NS
Molecular Weight 127.21 g/mol
IUPAC Name This compound
SMILES CC1=C(CN)SC=C1
InChI Key SWZNXCABBUKIPZ-UHFFFAOYSA-N

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Reductive Amination

Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[2][3][4][5][6] This two-step, one-pot reaction involves the initial formation of an imine from the reaction of an aldehyde or ketone with an amine, followed by the reduction of the imine to the corresponding amine. In the case of synthesizing a primary amine such as this compound, ammonia is utilized as the nitrogen source.

DOT Script 1: Proposed Synthesis of this compound

G A 3-Methylthiophene-2-carboxaldehyde C [Imine Intermediate] A->C + B Ammonia (NH3) B->C + E This compound C->E Reduction D Reducing Agent (e.g., NaBH3CN, H2/Catalyst) D->E

Plausible synthetic route via reductive amination.
General Experimental Protocol for Reductive Amination

The following is a generalized experimental protocol based on standard reductive amination procedures. Optimization of reaction conditions, including solvent, temperature, and reducing agent, would be necessary to achieve high yields and purity.

  • Imine Formation: 3-Methylthiophene-2-carboxaldehyde is dissolved in a suitable solvent, such as methanol or ethanol. An excess of ammonia (often in the form of ammonium acetate or a solution of ammonia in methanol) is added to the solution. The reaction mixture is stirred at room temperature to facilitate the formation of the imine intermediate. The progress of this step can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Reduction: Once imine formation is complete or has reached equilibrium, a reducing agent is added to the reaction mixture. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (H₂ over a metal catalyst like palladium on carbon). Sodium cyanoborohydride is often preferred as it is selective for the reduction of the imine in the presence of the unreacted aldehyde.[3]

  • Work-up and Purification: After the reduction is complete, the reaction is quenched, typically by the addition of water or a dilute acid. The product is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can then be purified by standard techniques such as column chromatography or distillation to yield pure this compound.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

Technique Expected Features
¹H NMR - A singlet for the methyl group (CH₃) protons. - Two doublets for the thiophene ring protons. - A singlet for the methylene (CH₂) protons adjacent to the amine. - A broad singlet for the amine (NH₂) protons.
¹³C NMR - A signal for the methyl carbon. - Four signals for the thiophene ring carbons (two quaternary and two tertiary). - A signal for the methylene carbon.
IR Spectroscopy - N-H stretching vibrations for the primary amine (typically two bands in the region of 3300-3500 cm⁻¹).[7] - C-H stretching vibrations for the aromatic and aliphatic C-H bonds. - C=C stretching vibrations for the thiophene ring. - C-N stretching vibration.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound (127.21 g/mol ). - Fragmentation patterns characteristic of the loss of the amine group and cleavage of the thiophene ring.

Biological and Medicinal Context

Thiophene and its derivatives are recognized as "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs.[8] The thiophene ring is considered a bioisostere of the benzene ring and can be found in a wide range of therapeutic agents with diverse activities.

Known Biological Activities of Thiophene Scaffolds

Thiophene-containing molecules have demonstrated a broad spectrum of pharmacological activities, including:

  • Antimicrobial and Antifungal Activity: Many thiophene derivatives have been synthesized and evaluated for their ability to inhibit the growth of bacteria and fungi.[9]

  • Antiviral Activity: Certain thiophene-based compounds have shown promise as antiviral agents.

  • Anti-inflammatory Activity: The thiophene nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Activity: A number of thiophene derivatives have been investigated for their potential as anticancer agents, targeting various mechanisms involved in cancer progression.

  • Central Nervous System (CNS) Activity: The structural similarity of some thiophene derivatives to neurotransmitters has led to the exploration of their potential in treating CNS disorders.

DOT Script 2: Biological Potential of the Thiophene Scaffold

G A Thiophene Scaffold B Antimicrobial A->B C Antiviral A->C D Anti-inflammatory A->D E Anticancer A->E F CNS Activity A->F

Diverse biological activities of thiophene derivatives.
Potential for Drug Discovery

The presence of the primary amine in this compound provides a reactive handle for further chemical modification. This allows for the facile synthesis of a library of derivatives, which can be screened for various biological activities. The methyl group on the thiophene ring can also influence the compound's lipophilicity and metabolic stability, which are important parameters in drug design.

Future Directions

The lack of extensive published data on this compound presents a significant opportunity for further research. Key areas for future investigation include:

  • Development and Optimization of a Synthetic Protocol: A detailed and optimized synthesis would make this compound more accessible to the research community.

  • Comprehensive Spectroscopic Characterization: The acquisition and publication of detailed NMR, IR, and mass spectrometry data are essential for unambiguous identification and quality control.

  • Screening for Biological Activity: A systematic evaluation of this compound and its derivatives against a panel of biological targets could uncover novel therapeutic leads.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological testing of a series of analogues would provide valuable insights into the structural requirements for activity and selectivity.

Conclusion

This compound is a structurally interesting molecule with significant potential as a building block in medicinal chemistry. While specific biological and experimental data for this compound are currently scarce, its relationship to the broader class of biologically active thiophene derivatives suggests that it is a promising candidate for further investigation. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and the context for its potential applications in drug discovery and development. Further research is warranted to fully elucidate the chemical and biological properties of this intriguing compound.

References

Reactivity of the Primary Amine in (3-Methylthiophen-2-yl)methanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylthiophen-2-yl)methanamine is a heterocyclic compound of interest in medicinal chemistry and materials science due to the reactive primary amine tethered to a 3-methylthiophene core. The nucleophilicity of the amine is modulated by the electronic properties of the thiophene ring, influencing its participation in a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of the primary amine in this compound, focusing on its fundamental properties and key reactions including acylation, alkylation, and Schiff base formation. Detailed experimental protocols and mechanistic pathways are provided to facilitate its application in research and development.

Introduction

The thiophene moiety is a prevalent scaffold in numerous pharmaceuticals and functional materials. When functionalized with a primary aminomethyl group at the 2-position, as in this compound, the resulting compound becomes a versatile building block for further molecular elaboration. The primary amine serves as a key reactive handle, allowing for the introduction of diverse functionalities through well-established amine chemistries. The 3-methyl group on the thiophene ring exerts a modest electron-donating effect, which influences the electron density on the aromatic ring and, consequently, the basicity and nucleophilicity of the primary amine. Understanding the reactivity of this primary amine is crucial for its effective utilization in the synthesis of novel compounds with potential therapeutic or material applications.

Core Properties of the Primary Amine

The reactivity of the primary amine in this compound is fundamentally governed by its basicity and nucleophilicity. While specific experimental data for this exact molecule is limited, we can infer its properties from closely related analogs and the known electronic effects of the thiophene ring.

Table 1: Physicochemical and Reactivity Data

PropertyValueRemarks
Molecular Formula C₆H₉NS-
Molecular Weight 127.21 g/mol -
CAS Number 104133-35-1-
Predicted pKa ~9.0Estimated based on the predicted pKa of 2-thiophenemethylamine (~8.95) and the slight electron-donating effect of the 3-methyl group.
Nucleophilicity Moderate to HighThe primary amine is a potent nucleophile, capable of reacting with a wide range of electrophiles.

Note: The predicted pKa value is an estimation and should be used as a guideline. Experimental determination is recommended for precise applications.

The 3-methyl group on the thiophene ring is an electron-donating group, which slightly increases the electron density of the thiophene ring through a positive inductive effect (+I). This increased electron density can subtly enhance the basicity and nucleophilicity of the primary amine compared to its unsubstituted counterpart, 2-(aminomethyl)thiophene.

Key Reactions of the Primary Amine

The primary amine of this compound readily undergoes a variety of reactions typical for primary amines. The following sections detail the methodologies for three key transformations: acylation, alkylation, and Schiff base formation.

Acylation

Acylation of the primary amine with acylating agents such as acyl chlorides or anhydrides is a straightforward method to form amides. This reaction is often used to introduce new functional groups or to protect the amine during subsequent synthetic steps.

Experimental Protocol: Synthesis of N-((3-methylthiophen-2-yl)methyl)acetamide

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution to act as an acid scavenger.

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent, for example, acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.), dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide.

Acylation of this compound.
Alkylation

Alkylation of the primary amine with alkyl halides or other alkylating agents leads to the formation of secondary and tertiary amines. Controlling the degree of alkylation can be challenging, often resulting in a mixture of products. Reductive amination is a common alternative for the controlled synthesis of secondary amines.

Experimental Protocol: Synthesis of N-alkyl-(3-methylthiophen-2-yl)methanamine

  • Reactant Mixture: In a sealed reaction vessel, combine this compound (1.0 eq.), an alkyl halide (e.g., methyl iodide, 1.1 eq.), and a suitable base such as potassium carbonate (2.0 eq.) or sodium hydride (1.2 eq. for stronger alkylating agents, use with caution) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture to an appropriate temperature (e.g., 50-80 °C) and stir for several hours to overnight. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, filter off any inorganic salts. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography to isolate the desired secondary or tertiary amine.

Alkylation_Workflow start Start: this compound mix Mix with Alkyl Halide and Base in Solvent start->mix react Heat and Stir mix->react workup Aqueous Work-up and Extraction react->workup purify Column Chromatography workup->purify product Product: N-alkyl-(3-methylthiophen-2-yl)methanamine purify->product

Workflow for the Alkylation Reaction.
Schiff Base Formation

The primary amine readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically reversible and is often carried out under conditions that facilitate the removal of water, driving the equilibrium towards the product.

Experimental Protocol: Synthesis of a Schiff Base with Benzaldehyde

  • Reactant Solution: Dissolve this compound (1.0 eq.) and benzaldehyde (1.0 eq.) in a suitable solvent such as ethanol or toluene in a round-bottom flask.

  • Catalyst (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

  • Water Removal: Equip the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • Reaction: Reflux the reaction mixture for 2-6 hours, or until no more water is collected in the Dean-Stark trap. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude Schiff base can often be purified by recrystallization or column chromatography if necessary.

A Technical Guide to the Potential Applications of Substituted Thiophene Methanamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted thiophene methanamines, a class of organic compounds incorporating a thiophene ring and a methanamine side chain, have emerged as a versatile scaffold in both medicinal chemistry and materials science. Their unique structural and electronic properties make them promising candidates for a wide range of applications, from novel therapeutics to advanced organic electronics. This technical guide provides an in-depth overview of the current and potential applications of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.

Medicinal Chemistry Applications

The thiophene ring is considered a "privileged" structure in medicinal chemistry due to its ability to mimic a phenyl ring while offering distinct electronic and metabolic properties. The incorporation of a methanamine side chain provides a key site for interaction with biological targets.

Substituted thiophene derivatives have shown significant promise as antimicrobial agents. For instance, certain Schiff base derivatives of thiophene have been evaluated for their in vitro activity against various bacterial strains.

Table 1: Antimicrobial Activity of a Thiophene Derivative

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
S1Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi0.87 µM/ml

Experimental Protocol: Tube Dilution Method for MIC Determination

The antimicrobial activity of the synthesized compounds was assessed using the tube dilution method.

  • Preparation of Inoculum: Bacterial strains were cultured in nutrient broth overnight at 37°C. The turbidity of the culture was adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/ml.

  • Preparation of Test Compounds: Stock solutions of the thiophene derivatives were prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilution: A series of twofold dilutions of the test compounds were prepared in nutrient broth in sterile test tubes.

  • Inoculation: Each tube was inoculated with the standardized bacterial suspension.

  • Incubation: The tubes were incubated at 37°C for 24 hours.

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture D Inoculation A->D B Compound Stock Solution C Serial Dilution B->C C->D E Incubation D->E F Visual Inspection for Growth E->F G MIC Determination F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of thiophene derivatives.

Substituted thiophene methanamines have been extensively investigated for their activity on the central nervous system, particularly as reuptake inhibitors of key neurotransmitters.

Norepinephrine and Serotonin Reuptake Inhibition

A series of (1S,3S,6R,10S)-(Z)-9-(thienylmethylene- or substituted thienylmethylene)-7-azatricyclo[4.3.1.0(3,7)]decanes have been synthesized and evaluated for their ability to inhibit the reuptake of norepinephrine (NET), serotonin (SERT), and dopamine (DAT).[1][2]

Table 2: Reuptake Inhibition Profile of Thiophene Derivatives [1][2]

CompoundNET IC₅₀ (nM)SERT IC₅₀ (nM)DAT IC₅₀ (nM)Selectivity Profile
5b1.2120>10,000NET-selective
5c5.68.9>10,000Mixed NET/SERT
112500.8>10,000SERT-selective

Experimental Protocol: In Vitro Reuptake Assay

The ability of compounds to inhibit neurotransmitter reuptake is typically assessed using synaptosomal preparations.

  • Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET) of rats.

  • Radioligand Binding Assay: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) and varying concentrations of the test compound.

  • Incubation and Termination: The mixture is incubated at a specific temperature for a set time, after which the reaction is terminated by rapid filtration.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC₅₀ values are calculated by non-linear regression analysis of the competition binding curves.

Signaling Pathway: Monoamine Neurotransmitter Reuptake

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NT Neurotransmitter (Serotonin/Norepinephrine) Transporter SERT / NET Transporter NT->Transporter Reuptake Receptor Postsynaptic Receptor NT->Receptor Signal Transduction Vesicle Vesicular Storage Transporter->Vesicle Recycling Thiophene Substituted Thiophene Methanamine Thiophene->Transporter Inhibition

Caption: Inhibition of neurotransmitter reuptake by substituted thiophene methanamines.

Antidepressant Activity

Given their ability to inhibit serotonin reuptake, thiophene-incorporated oxazepines have been investigated as potential antidepressants by targeting the serotonin transporter (5-HTT) and the 5-HT2A receptor.[3] In silico studies, including molecular docking, have been employed to predict the binding affinity of these novel compounds.[3]

Materials Science Applications

The electronic properties of the thiophene ring make it a valuable building block for organic electronic materials. The ease of substitution on the thiophene ring allows for fine-tuning of these properties.[4]

Thiophene derivatives are integral components in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[5][6] Their function in these devices is primarily as organic semiconductors, facilitating charge transport.[5][6]

Key Properties for Organic Electronics:

  • Charge Carrier Mobility: The efficiency of charge transport within the material.

  • Band Gap: The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which determines the material's absorption and emission properties.

  • Solubility and Processability: The ability to be dissolved and processed into thin films for device fabrication.

Table 3: Properties of Thiophene-Based Polymers for Organic Electronics

PolymerApplicationHole Mobility (cm²/Vs)Power Conversion Efficiency (%)
Poly(3-hexylthiophene) (P3HT)OPVs, OFETs10⁻⁴ - 10⁻²3 - 5

Experimental Protocol: Fabrication and Characterization of an Organic Solar Cell

  • Substrate Preparation: An indium tin oxide (ITO) coated glass substrate is cleaned and treated to enhance its work function.

  • Active Layer Deposition: A blend of a thiophene-based donor polymer (e.g., P3HT) and a fullerene-based acceptor is spin-coated onto the substrate to form the active layer.

  • Annealing: The active layer is thermally annealed to optimize its morphology for efficient charge separation and transport.

  • Electrode Deposition: A low work function metal electrode (e.g., aluminum) is thermally evaporated on top of the active layer to complete the device.

  • Characterization: The current-voltage (I-V) characteristics of the device are measured under simulated solar illumination to determine the power conversion efficiency.

Workflow for Organic Solar Cell Fabrication

G A ITO Substrate Cleaning B Active Layer Spin-Coating (Thiophene Polymer Blend) A->B C Thermal Annealing B->C D Metal Electrode Evaporation C->D E Device Encapsulation D->E F I-V Characterization E->F

Caption: General workflow for the fabrication and testing of a thiophene-based organic solar cell.

References

An In-depth Technical Guide to the Safety, Handling, and Material Safety Data for (3-Methylthiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for (3-Methylthiophen-2-yl)methanamine (CAS No. 104163-35-1) was not available in the public domain at the time of this writing. The information presented herein is a consolidation of data from publicly available sources for structurally similar compounds, primarily 3-methylthiophene and other thiophene derivatives. Therefore, this guide should be used with caution and supplemented with in-house risk assessments and, where possible, a supplier-specific SDS. All laboratory work should be conducted by trained personnel familiar with standard safety protocols for handling potentially hazardous chemicals.

Chemical and Physical Properties

This compound is a substituted thiophene derivative. While detailed, verified physical and chemical data for this specific compound are limited, the following information has been compiled from available resources.[1][2]

PropertyValueSource
CAS Number 104163-35-1CymitQuimica[1], Thermo Scientific Chemicals[2]
Molecular Formula C₆H₉NSCymitQuimica[1], Thermo Scientific Chemicals[2]
Molecular Weight 127.21 g/mol CymitQuimica[1]
IUPAC Name This compoundThermo Scientific Chemicals[2]
Appearance Clear colorless to yellow to orange liquidThermo Scientific Chemicals[2]
Assay (GC) ≥97.5%Thermo Scientific Chemicals[2]
Refractive Index 1.5560-1.5600 @ 20°CThermo Scientific Chemicals[2]

Hazard Identification and GHS Classification

Anticipated Hazards based on 3-Methylthiophene: [3]

  • Flammable Liquids: Category 2[4]

  • Acute Toxicity, Oral: Category 4[3]

  • Skin Corrosion/Irritation: Category 2[4]

  • Serious Eye Damage/Eye Irritation: Category 2A

  • Hazardous to the Aquatic Environment, Long-term Hazard: Category 3[4]

Anticipated Hazard Statements (H-Statements):

  • H225: Highly flammable liquid and vapor.[3][4]

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H412: Harmful to aquatic life with long lasting effects.[4]

Handling and Storage

Proper handling and storage are crucial to ensure the safety of laboratory personnel and the integrity of the compound. The following guidelines are based on best practices for handling flammable and toxic organic compounds.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[4]

  • Avoid breathing vapors or mists.[4]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][7]

  • Use non-sparking tools and explosion-proof equipment.[4][7]

  • Take precautionary measures against static discharge.[4][7]

  • Avoid contact with skin and eyes.[5]

  • Do not eat, drink, or smoke in the laboratory.[5]

  • Wash hands thoroughly after handling.[5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][7]

  • Keep away from heat and sources of ignition.[4]

  • Store in a flammables-rated cabinet.

  • Incompatible materials to avoid include strong oxidizing agents and strong bases.[7][8]

First-Aid Measures

In case of exposure, immediate medical attention is crucial. The following first-aid measures are recommended based on the potential hazards.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][8]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8]

Fire-Fighting Measures

This compound is expected to be a flammable liquid.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream as it may spread the fire.

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[4][7] Containers may explode when heated.[7]

  • Hazardous Combustion Products: Carbon oxides (CO, CO₂), sulfur oxides (SOx), and nitrogen oxides (NOx) are expected.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][5][7]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.[3] Waste disposal should be handled by a licensed professional waste disposal service.

Experimental Protocols

Detailed experimental protocols for this specific compound are not publicly available. The following are generalized workflows for handling and risk assessment based on standard laboratory procedures for hazardous chemicals.

General Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Review SDS and Conduct Risk Assessment b Prepare and Inspect PPE a->b c Ensure Fume Hood is Operational b->c d Transfer Compound Under Fume Hood c->d e Perform Experiment d->e f Close Container Tightly e->f g Decontaminate Work Area f->g h Dispose of Waste in Designated Container g->h i Remove and Dispose of PPE Properly h->i j End i->j Wash Hands Thoroughly

Caption: General workflow for safely handling hazardous chemicals.

First-Aid Decision Pathway for Chemical Exposure

G cluster_assessment Initial Assessment cluster_actions Immediate Actions cluster_medical Medical Attention start Chemical Exposure Occurs assess_scene Assess Scene for Safety start->assess_scene identify_route Identify Exposure Route assess_scene->identify_route inhalation Move to Fresh Air identify_route->inhalation Inhalation skin Flush with Water for 15 min identify_route->skin Skin Contact eye Rinse Eyes for 15 min identify_route->eye Eye Contact ingestion Rinse Mouth, Do NOT Induce Vomiting identify_route->ingestion Ingestion seek_medical Seek Immediate Medical Attention inhalation->seek_medical skin->seek_medical eye->seek_medical ingestion->seek_medical provide_sds Provide SDS to Medical Personnel seek_medical->provide_sds

Caption: Decision pathway for first-aid response to chemical exposure.

References

A Technical Guide to the Core Differences Between 2- and 3-Substituted Thiophene Methanamines for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a privileged scaffold in medicinal chemistry, prized for its ability to modulate the physicochemical and biological properties of drug candidates. The positional isomerism of substituents on the thiophene ring can profoundly influence a molecule's interaction with biological targets. This technical guide provides an in-depth analysis of the key differences between 2- and 3-substituted thiophene methanamines, focusing on their synthesis, chemical properties, and biological activities, particularly concerning their interaction with monoamine transporters.

Core Chemical and Physical Properties

The position of the methanamine group on the thiophene ring influences the molecule's electronic distribution, lipophilicity, and steric profile. These differences can have significant downstream effects on receptor binding and pharmacokinetic properties.

Property2-Thiophenemethanamine3-Thiophenemethanamine
Molecular Formula C₅H₇NSC₅H₇NS
Molecular Weight 113.18 g/mol 113.18 g/mol
Topological Polar Surface Area 40.3 Ų54.3 Ų
General Reactivity The C5 position is highly susceptible to electrophilic substitution.The C2 and C5 positions are susceptible to electrophilic substitution.
Acidity of Ring Protons The C5 proton is the most acidic.The C2 proton is the most acidic.

Synthesis of 2- and 3-Substituted Thiophene Methanamines

The synthetic routes to 2- and 3-substituted thiophene methanamines differ primarily in the choice of starting materials and the strategy for introducing the aminomethyl group.

Synthesis of 2-Thiophenemethanamine:

A common route to 2-thiophenemethanamine involves the reduction of 2-thiophenecarboxaldehyde or 2-thiophenecarbonitrile. Reductive amination of 2-thiophenecarboxaldehyde is a widely used method.

Experimental Protocol: Reductive Amination of 2-Thiophenecarboxaldehyde

Materials:

  • 2-Thiophenecarboxaldehyde

  • Ammonium acetate or ammonia

  • Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent

  • Methanol or other appropriate solvent

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether or other extraction solvent

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-thiophenecarboxaldehyde and an excess of ammonium acetate in methanol.

  • Stir the solution at room temperature for approximately 30 minutes to form the imine intermediate.

  • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride portion-wise, maintaining the temperature below 20°C.

  • Allow the reaction to stir at room temperature for several hours to overnight, monitoring by TLC for the disappearance of the starting material.

  • Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~2).

  • Stir for an additional hour to hydrolyze any remaining imine.

  • Basify the solution with aqueous sodium hydroxide to pH >10.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-thiophenemethanamine.

Synthesis of 3-Thiophenemethanamine:

The synthesis of 3-thiophenemethanamine is often more complex due to the lower reactivity of the 3-position for certain transformations. A common strategy involves the use of a pre-functionalized thiophene, such as 3-bromothiophene, which can be converted to the desired product through a series of reactions including lithiation and subsequent reaction with an aminomethylating agent.

Experimental Protocol: Synthesis of 3-Thiophenemethanamine via Lithiation of 3-Bromothiophene

Materials:

  • 3-Bromothiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF)

  • Hydroxylamine-O-sulfonic acid

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether or other extraction solvent

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-bromothiophene in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78°C.

  • Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature below -70°C.

  • Stir the reaction mixture at -78°C for 1 hour to ensure complete lithiation.

  • Add N,N-dimethylformamide (DMF) dropwise at -78°C and then allow the reaction to warm to room temperature and stir for an additional hour. This forms 3-thiophenecarboxaldehyde.

  • The resulting aldehyde can then be converted to 3-thiophenemethanamine via reductive amination as described for the 2-substituted isomer, or through other methods such as conversion to the oxime followed by reduction.

  • Alternatively, the lithiated thiophene can be reacted with other electrophiles to introduce the aminomethyl group in a more direct fashion, though this can be lower yielding.

  • Workup involves quenching the reaction with water, followed by extraction, drying, and purification.

Key Differences in Biological Activity: Focus on Monoamine Transporters

Thiophene methanamines are structurally related to phenethylamines and are therefore of interest for their potential interaction with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The position of the methanamine group is a critical determinant of potency and selectivity. While direct comparative studies on the simplest 2- and 3-thiophenemethanamines are not abundant in the public domain, structure-activity relationship (SAR) studies of related compounds provide valuable insights.

Generally, for many classes of monoamine transporter inhibitors, the spatial arrangement of the amine and the aromatic ring is crucial for binding to the transporter's active site.

  • 2-Substituted Thiophene Methanamines: The geometry of 2-substituted thiophenes can be considered a bioisosteric replacement for a phenyl ring. This substitution pattern often leads to compounds with significant activity at monoamine transporters. For instance, certain derivatives of 2-thiophenemethylamine have been investigated as components of molecules targeting these transporters.

  • 3-Substituted Thiophene Methanamines: The 3-substituted isomers present a different vector for the amine substituent relative to the sulfur atom and the rest of the thiophene ring. This can lead to altered binding modes and potencies at the monoamine transporters. In some cases, this substitution pattern may lead to a decrease in potency at one transporter while increasing it at another, thereby altering the selectivity profile.

Quantitative Data on Related Thiophene Derivatives:

While direct comparative data for the parent methanamines is scarce, studies on more complex thiophene derivatives provide clues. For example, in a series of potent dopamine transporter (DAT) ligands, the bioisosteric replacement of a phenyl group with a thiophene moiety produced some of the most potent compounds.[1] The specific attachment point of the thiophene ring (2- vs. 3-position) can significantly impact affinity and selectivity.

Compound ClassTarget2-Thiophene Derivative Activity3-Thiophene Derivative ActivityReference
Phenyl-tropane AnalogsDAT, SERT, NETHigh affinity and selectivity for DAT in some cases.Generally lower affinity for DAT compared to 2-isomers.[2]
Benztropine AnalogsDAT, SERT, NETHigh DAT affinity and selectivity.Less explored, but positional changes significantly impact activity.[3]
Modafinil AnalogsDAT, SERT, NETThiophene bioisosteres show potent DAT inhibition.Less data available for direct comparison.[4]

Signaling Pathways and Experimental Workflows

The interaction of thiophene methanamines with monoamine transporters can be investigated using a variety of in vitro assays. The following diagrams illustrate the general signaling pathway of monoamine transporters and a typical experimental workflow for assessing the inhibitory activity of test compounds.

Monoamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) VMAT2 VMAT2 SynapticVesicle Synaptic Vesicle (Monoamine Storage) VMAT2->SynapticVesicle Monoamine_Released Released Monoamine SynapticVesicle->Monoamine_Released Exocytosis Monoamine Monoamine (DA, 5-HT, NE) Monoamine->MAO Degradation Monoamine->VMAT2 Uptake Transporter Monoamine Transporter (DAT, SERT, NET) Transporter->Monoamine Monoamine_Released->Transporter Reuptake Receptor Postsynaptic Receptor Monoamine_Released->Receptor Binding & Signal Transduction TestCompound Thiophene Methanamine (2- or 3-substituted) TestCompound->Transporter Inhibition

Caption: General signaling pathway of monoamine release, reuptake, and inhibition.

Experimental_Workflow start Start: Cell Culture (e.g., HEK293 cells expressing DAT, SERT, or NET) plate_cells Plate Cells into Microplate (e.g., 96-well) start->plate_cells pre_incubation Pre-incubate with varying concentrations of 2- or 3-substituted thiophene methanamine plate_cells->pre_incubation add_radioligand Add Radiolabeled Substrate (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) pre_incubation->add_radioligand incubation Incubate for a defined period at a specific temperature add_radioligand->incubation terminate_uptake Terminate Uptake (e.g., rapid filtration and washing) incubation->terminate_uptake scintillation_counting Measure Radioactivity (Scintillation Counting) terminate_uptake->scintillation_counting data_analysis Data Analysis: Determine IC50 values scintillation_counting->data_analysis end End: Comparative Potency and Selectivity Profile data_analysis->end

Caption: Experimental workflow for monoamine transporter uptake inhibition assay.

Detailed Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine into cells expressing the corresponding transporter.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection agent like G418).

  • 96-well cell culture plates.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Radiolabeled monoamines: [³H]dopamine, [³H]serotonin (5-HT), [³H]norepinephrine (NE).

  • Test compounds (2- and 3-substituted thiophene methanamines) at various concentrations.

  • Reference inhibitors (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Cell Culture: Culture the HEK293 cells expressing the transporter of interest under standard conditions.

  • Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere and grow to confluence.

  • Assay Preparation: On the day of the assay, wash the cell monolayers with assay buffer.

  • Pre-incubation: Add assay buffer containing various concentrations of the test compound or reference inhibitor to the wells. Incubate for a defined period (e.g., 10-20 minutes) at the assay temperature (e.g., room temperature or 37°C).

  • Initiation of Uptake: Add the assay buffer containing the respective radiolabeled monoamine to each well to initiate the uptake.

  • Incubation: Incubate the plates for a short, defined period (e.g., 5-15 minutes) during which uptake is linear.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells in each well and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a selective inhibitor) from the total uptake. Plot the percentage of inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[5]

Competitive Radioligand Binding Assay

This assay measures the affinity of a test compound for a monoamine transporter by its ability to compete with a known radiolabeled ligand that binds to the transporter.

Materials:

  • Cell membranes prepared from cells expressing the transporter of interest (e.g., HEK293-hDAT, -hSERT, or -hNET).

  • Radioligands: e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET.

  • Binding buffer.

  • Test compounds (2- and 3-substituted thiophene methanamines) at various concentrations.

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the binding buffer.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Termination of Binding: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value from the resulting competition curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[6]

Conclusion

The positional isomerism of the methanamine group on the thiophene ring is a critical factor that dictates the synthetic accessibility and, more importantly, the biological activity of these compounds. While both 2- and 3-substituted thiophene methanamines hold promise as scaffolds for CNS-active agents, their distinct electronic and steric properties lead to different pharmacological profiles. The 2-substituted isomers often serve as effective bioisosteres for phenyl rings, leading to potent interactions with targets such as monoamine transporters. The 3-substituted isomers, with their altered geometry, may offer a path to achieving different selectivity profiles. A thorough understanding of these differences, guided by systematic synthesis and parallel biological evaluation as outlined in this guide, is essential for the rational design of novel therapeutics with optimized potency, selectivity, and pharmacokinetic properties.

References

Methodological & Application

Application Notes: (3-Methylthiophen-2-yl)methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Methylthiophen-2-yl)methanamine and its derivatives represent a significant scaffold in the field of medicinal chemistry. As part of the broader class of thiophene-containing molecules, this structural motif is recognized as a "privileged pharmacophore," indicating its recurring presence in biologically active compounds and approved drugs. The thiophene ring is often considered a bioisostere of a phenyl group, offering similar physicochemical properties with potentially improved metabolic profiles and target interactions.

The incorporation of the 3-methyl and 2-aminomethyl substituents on the thiophene ring provides a versatile platform for the synthesis of a diverse library of compounds. These derivatives have been investigated for a wide range of therapeutic applications, demonstrating activities as enzyme inhibitors, receptor modulators, and antimicrobial agents. The primary amino group serves as a key handle for further chemical modifications, allowing for the introduction of various functionalities to optimize potency, selectivity, and pharmacokinetic properties.

Key Therapeutic Areas of Investigation:

  • Anticancer: Thiophene derivatives have been explored as inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.

  • Neurodegenerative Diseases: The structural similarity of the thiophene core to moieties found in CNS-active drugs has led to the investigation of derivatives as acetylcholinesterase (AChE) inhibitors for conditions like Alzheimer's disease.

  • Infectious Diseases: The thiophene nucleus is a component of various compounds exhibiting antibacterial and antifungal properties.

  • Inflammatory Diseases: Certain thiophene derivatives have shown potential as anti-inflammatory agents.

Quantitative Data Summary

The following table summarizes representative biological data for compounds containing the aminomethylthiophene scaffold, illustrating their potential in various therapeutic areas.

Compound ClassTarget/AssayRepresentative Activity (IC₅₀/EC₅₀/Inhibition %)Reference
Substituted 2-(thiophen-2-yl)-1,3,5-triazine derivativesPI3KαIC₅₀: 0.05 - 5 µMFictionalized Data
Substituted 2-(thiophen-2-yl)-1,3,5-triazine derivativesmTORIC₅₀: 0.04 - 6 µMFictionalized Data
2-acetamido-tetrahydrobenzo[b]thiophene derivativesAcetylcholinesterase (AChE)50-60% inhibition at 10 µMFictionalized Data
N-(thiophen-2-yl) nicotinamide derivativesFungicidal Activity (in vivo)EC₅₀: 1.96 - 21.44 mg/LFictionalized Data

Experimental Protocols

Protocol 1: Synthesis of N-acylated this compound Derivatives

This protocol describes a general method for the acylation of this compound with a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add this compound (1.1 eq) and a catalytic amount of DMAP.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol outlines a common method for screening compounds for AChE inhibitory activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25 °C.

  • Add 125 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of ATCI solution.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening start Start Materials: This compound + Carboxylic Acid coupling Amide Coupling (DCC, DMAP) start->coupling workup Aqueous Workup & Extraction coupling->workup purification Column Chromatography workup->purification product N-Acylated Product purification->product assay AChE Inhibition Assay (Ellman's Method) product->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis pi3k_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Thiophene Derivative Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Application Note: Derivatization of (3-Methylthiophen-2-yl)methanamine for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its versatile biological activities and its utility as a bioisostere for phenyl rings.[1][2] Thiophene derivatives have demonstrated a wide array of pharmacological properties, including anti-inflammatory, anticancer, antioxidant, and antimicrobial effects.[3][4][5][6][7] The core scaffold, (3-Methylthiophen-2-yl)methanamine, presents a primary amine that serves as a key functional handle for chemical modification, allowing for the rapid generation of a diverse library of derivatives. This process, known as derivatization, is a cornerstone of lead optimization in drug discovery.[2]

This application note provides a detailed protocol for the parallel synthesis of an amide library based on the this compound scaffold. It further describes a protocol for screening these derivatives for anti-inflammatory activity via an in-vitro cyclooxygenase (COX) inhibition assay, a common target for nonsteroidal anti-inflammatory drugs (NSAIDs).[4]

Experimental Protocols

Parallel Amide Library Synthesis

This protocol details the derivatization of this compound with a selection of carboxylic acids using a 96-well plate format suitable for generating a screening library.

Materials:

  • This compound

  • Library of diverse carboxylic acids (e.g., benzoic acid, 4-chlorobenzoic acid, cyclohexanecarboxylic acid, etc.)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU as a coupling agent

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 96-well reaction block

  • Automated liquid handler (optional) or multichannel pipette

  • Nitrogen manifold

  • Centrifugal evaporator

Protocol:

  • Reagent Preparation:

    • Prepare a 0.5 M stock solution of this compound in anhydrous DCM.

    • Prepare 0.5 M stock solutions of each carboxylic acid from the library in anhydrous DCM.

    • Prepare a 0.6 M stock solution of DCC and a 0.6 M stock solution of HOBt in anhydrous DCM.

    • Prepare a 1.0 M stock solution of DIPEA in anhydrous DCM.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 100 µL (0.05 mmol) of the this compound stock solution.

    • To each well, add 100 µL (0.05 mmol) of a unique carboxylic acid stock solution.

    • Add 100 µL (0.06 mmol) of the HOBt stock solution to each well.

    • Add 100 µL (0.06 mmol) of the DCC stock solution to each well.

    • Add 50 µL (0.05 mmol) of the DIPEA stock solution to each well.

  • Reaction and Workup:

    • Seal the reaction block and shake at room temperature for 16 hours.

    • After the reaction is complete, filter the contents of each well to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1 M HCl (2 x 200 µL), followed by saturated NaHCO₃ solution (2 x 200 µL), and finally brine (1 x 200 µL).

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Transfer the supernatant to a clean, pre-weighed 96-well plate.

    • Evaporate the solvent using a centrifugal evaporator.

    • Determine the yield and resuspend the final compounds in DMSO to a stock concentration of 10 mM for biological screening.

In-Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of the synthesized derivatives against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Hematin

  • Tris-HCl buffer (pH 8.0)

  • Synthesized compound library (10 mM in DMSO)

  • Positive controls (e.g., Celecoxib for COX-2, Indomethacin for non-selective)

  • 96-well microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare the assay buffer: 100 mM Tris-HCl (pH 8.0) containing 1 µM Hematin.

    • Prepare the enzyme solutions by diluting COX-1 and COX-2 in the assay buffer to the desired concentration.

    • Prepare the substrate solution (Arachidonic Acid) and probe solution (TMPD) in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the assay buffer.

    • Add 1 µL of the synthesized compound dilutions (or DMSO for control).

    • Add 20 µL of the respective enzyme solution (COX-1 or COX-2) to the wells.

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of arachidonic acid substrate and 20 µL of TMPD probe.

    • Immediately measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Data Presentation

The following table summarizes hypothetical screening data for a selection of derivatives, illustrating the structure-activity relationship (SAR) for COX inhibition.

Compound IDR-Group (from R-COOH)StructureIC₅₀ COX-1 (µM)IC₅₀ COX-2 (µM)Selectivity Index (COX-1/COX-2)
TM-01 PhenylAromatic Amide15.28.51.79
TM-02 4-ChlorophenylChloro-Aromatic Amide8.91.27.42
TM-03 4-MethoxyphenylMethoxy-Aromatic Amide12.50.913.89
TM-04 CyclohexylAliphatic Amide> 5025.6-
TM-05 Thiophen-2-ylThiophene Amide5.30.510.60

Note: Data are hypothetical and for illustrative purposes only. "R" in structures refers to the (3-Methylthiophen-2-yl)methylamino moiety.

Visualizations

Experimental Workflow

The diagram below illustrates the overall workflow from library synthesis to biological data analysis.

G cluster_synthesis Library Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Start: this compound reagents Carboxylic Acid Library + Coupling Reagents reaction Parallel Amide Coupling (96-well format) reagents->reaction workup Purification & Workup reaction->workup library Final Compound Library (in DMSO) workup->library assay_prep Prepare COX-1/COX-2 Assay Plates library->assay_prep Screening incubation Compound Incubation assay_prep->incubation readout Measure Enzyme Activity incubation->readout calc Calculate % Inhibition readout->calc Data ic50 Determine IC50 Values calc->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Caption: Workflow for synthesis and screening of thiophene derivatives.

Mechanism of Action: COX Inhibition Pathway

This diagram shows the arachidonic acid cascade and the point of inhibition by the synthesized COX inhibitors.

G membrane Cell Membrane Phospholipids pla2 PLA2 membrane->pla2 aa Arachidonic Acid pla2->aa Catalyzes cox COX-1 / COX-2 Enzymes aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor Thiophene Derivative (e.g., TM-05) inhibitor->cox Inhibition

Caption: Inhibition of Prostaglandin synthesis by thiophene derivatives.

References

Application Notes and Protocols for N-Alkylation of (3-Methylthiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental conditions and protocols for the N-alkylation of (3-Methylthiophen-2-yl)methanamine, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocols outlined below cover three primary methods: direct N-alkylation with alkyl halides, reductive amination with carbonyl compounds, and catalytic N-alkylation with alcohols.

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular scaffolds in drug discovery. This compound serves as a valuable building block, and its N-alkylated derivatives are of significant interest for their potential biological activities. This application note offers a comparative overview of different synthetic strategies to achieve mono- or di-alkylation of the primary amino group, enabling researchers to select the most suitable method based on substrate scope, functional group tolerance, and green chemistry principles.

Data Presentation: Comparison of N-Alkylation Methods

The following tables summarize the typical experimental conditions for the N-alkylation of this compound via different synthetic routes.

Table 1: Direct N-Alkylation with Alkyl Halides

ParameterCondition
Alkylating Agent Alkyl halide (e.g., ethyl bromide, methyl iodide)
Base Triethylamine, Potassium Carbonate, Cesium Carbonate
Solvent Toluene, Acetonitrile, DMF
Temperature Room Temperature to Reflux
Reaction Time 4 hours to several days
Key Features Straightforward procedure, but can lead to over-alkylation.[1][2][3]

Table 2: Reductive Amination with Aldehydes or Ketones

ParameterCondition
Alkylating Agent Aldehyde or Ketone
Reducing Agent Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃)[4][5]
Solvent Methanol, Dichloromethane (DCM), Ethyl Acetate
Temperature Room Temperature
Reaction Time 6 to 24 hours
Key Features High selectivity for mono-alkylation, mild reaction conditions.[6][7]

Table 3: Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen)

ParameterCondition
Alkylating Agent Primary or Secondary Alcohol
Catalyst Cobalt(II) complex with a pincer ligand
Base Potassium tert-butoxide (t-BuOK)
Solvent Toluene, Dioxane
Temperature 100-120 °C
Reaction Time 24 hours
Key Features Atom-economical, environmentally friendly (water is the only byproduct).[8][9][10][11]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Ethyl Bromide

This protocol is adapted from a similar N-alkylation of a thiophenemethanamine derivative.[1]

Materials:

  • This compound

  • Ethyl bromide

  • Triethylamine

  • Toluene

  • Water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in toluene, add triethylamine (1.1 eq).

  • Add ethyl bromide (1.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 4 days.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and saturate with sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield N-ethyl-(3-methylthiophen-2-yl)methanamine.

experimental_workflow_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound and Triethylamine in Toluene B Add Ethyl Bromide A->B C Stir at Room Temperature for 4 days B->C D Quench with Water and Saturated NaHCO3 C->D E Extract with Ethyl Acetate D->E F Dry and Concentrate E->F G Purify by Distillation or Column Chromatography F->G

Diagram 1: Workflow for Direct N-Alkylation.
Protocol 2: Reductive Amination with an Aldehyde

This protocol provides a general procedure for the reductive amination of a primary amine.[7]

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the aldehyde (1.1 eq) in ethyl acetate, add this compound (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired N-alkylated product.

experimental_workflow_2 cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up cluster_purification Purification A Dissolve Aldehyde and This compound in Ethyl Acetate B Add NaBH(OAc)3 A->B C Stir at Room Temperature for 6 hours B->C D Quench with Saturated aqueous NaHCO3 C->D E Extract with Ethyl Acetate D->E F Dry and Concentrate E->F G Purify by Flash Column Chromatography F->G

Diagram 2: Workflow for Reductive Amination.
Protocol 3: Cobalt-Catalyzed N-Alkylation with an Alcohol

This protocol is based on a general method for the cobalt-catalyzed N-alkylation of amines with alcohols.[9][12]

Materials:

  • This compound

  • Alcohol (e.g., benzyl alcohol) (1.2 eq)

  • Cobalt(II) pincer complex catalyst (2 mol%)

  • Potassium tert-butoxide (t-BuOK) (10 mol%)

  • Anhydrous toluene

  • 4 Å molecular sieves

Procedure:

  • To an oven-dried Schlenk tube, add the cobalt(II) pincer complex catalyst (0.02 eq) and potassium tert-butoxide (0.1 eq).

  • Add 4 Å molecular sieves to the tube.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon).

  • Add anhydrous toluene, followed by this compound (1.0 eq) and the alcohol (1.2 eq).

  • Heat the reaction mixture at 110 °C for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst and molecular sieves, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired N-alkylated amine.

experimental_workflow_3 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Add Catalyst, Base, and Molecular Sieves to Schlenk Tube B Add Toluene, Amine, and Alcohol under Inert Atmosphere A->B C Heat at 110 °C for 24 hours B->C D Cool to Room Temperature C->D E Filter and Concentrate D->E F Purify by Column Chromatography E->F

Diagram 3: Workflow for Catalytic N-Alkylation.

References

Purification of (3-Methylthiophen-2-yl)methanamine using Column Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the purification of (3-Methylthiophen-2-yl)methanamine via column chromatography. The methodologies outlined are designed to offer a robust and reproducible approach for obtaining a high-purity product, a critical step in synthetic chemistry and drug development.

Application Notes

This compound is a primary amine, and like many amines, it can exhibit challenging behavior during silica gel chromatography. Amines are known to streak or bind irreversibly to the acidic silica gel surface, leading to poor separation and low recovery. To mitigate these issues, the following considerations are crucial:

  • Stationary Phase Selection : While standard silica gel is commonly used, its acidic nature can be problematic. Deactivation of the silica gel by treatment with a base, such as triethylamine (TEA), is often necessary.[1][2] Alternatively, using a more inert stationary phase like neutral alumina or employing reversed-phase chromatography on a C18-functionalized silica gel can be effective for purifying primary amines.[3]

  • Mobile Phase Optimization : For normal-phase chromatography, a non-polar solvent system with a polar modifier is typically employed. A common and effective combination is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate or dichloromethane.[4] The addition of a small percentage of a basic modifier, like triethylamine (typically 0.1-2%), to the mobile phase is highly recommended to prevent peak tailing and improve recovery of the amine.[1] The optimal solvent ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis, aiming for a retention factor (Rf) of 0.2-0.4 for the target compound.[4]

  • Sample Loading : Proper sample loading is critical for achieving good separation. Dry loading is the preferred method, especially for samples that are not highly soluble in the mobile phase.[4] This involves pre-adsorbing the crude product onto a small amount of silica gel or an inert support like Celite, which is then carefully added to the top of the column.[5]

Experimental Data Summary

The following table summarizes typical parameters for the column chromatography purification of this compound. These values should be optimized for each specific reaction mixture.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Deactivation with triethylamine is recommended.
Mobile Phase (Eluent) Hexane:Ethyl Acetate with 1% TriethylamineGradient elution may be employed for better separation.
Typical Gradient 95:5 to 80:20 (Hexane:Ethyl Acetate) + 1% TEAThe gradient will depend on the impurity profile.
Retention Factor (Rf) 0.2 - 0.4 in the collection solventDetermined by TLC analysis.[4]
Sample Loading Dry LoadingPreferred method to ensure sharp bands.[4]
Visualization UV light (254 nm) and/or Potassium Permanganate stainThe thiophene ring allows for UV visualization.

Experimental Protocol: Column Chromatography Purification

This protocol details the purification of this compound using flash column chromatography with a deactivated silica gel stationary phase.

1. Materials and Reagents:

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sand (washed)

  • Cotton or Glass Wool

  • Chromatography Column

  • TLC plates (silica gel coated with fluorescent indicator)

  • Collection tubes/flasks

  • Rotary Evaporator

2. Preparation of the Mobile Phase:

  • Prepare a stock solution of the mobile phase. For example, to prepare 1 L of 95:5 Hexane:Ethyl Acetate with 1% TEA, mix 940 mL of hexane, 50 mL of ethyl acetate, and 10 mL of triethylamine.

  • Prepare a series of mobile phases with increasing polarity (e.g., 90:10, 85:15 Hexane:EtOAc with 1% TEA) for gradient elution if necessary.

3. Column Packing (Wet Slurry Method):

  • Insert a small plug of cotton or glass wool at the bottom of the column.[4]

  • Add a thin layer (~1 cm) of sand over the plug.[4]

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase. A general rule is to use approximately 50-100 g of silica gel per 1 g of crude product.

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.[6]

  • Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample and eluent addition.[6]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

4. Sample Loading (Dry Loading):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

  • Remove the solvent by rotary evaporation until a free-flowing powder is obtained.[5]

  • Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection:

  • Carefully add the initial mobile phase to the top of the column.

  • Apply gentle pressure to the top of the column (using a pump or inert gas) to begin elution.

  • Start collecting fractions in numbered test tubes or flasks.

  • If using gradient elution, gradually increase the polarity of the mobile phase according to the separation needs determined by TLC.

6. Monitoring the Separation:

  • Monitor the elution of the compounds by TLC. Spot a small amount from every few collected fractions onto a TLC plate.

  • Develop the TLC plate in a solvent system that gives good separation.

  • Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

7. Product Isolation:

  • Identify the fractions containing the pure this compound based on the TLC analysis.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation prep_mp Prepare Mobile Phase pack_col Pack Column load_sample Load Sample (Dry) pack_col->load_sample elute Elute with Gradient load_sample->elute collect Collect Fractions elute->collect tlc TLC Analysis collect->tlc tlc->elute Adjust Gradient combine Combine Pure Fractions tlc->combine Identify Pure Fractions evap Evaporate Solvent combine->evap product Pure Product evap->product

Caption: Experimental workflow for the purification of this compound.

logical_relationship cluster_params compound This compound (Crude Mixture) technique Column Chromatography compound->technique params Key Parameters technique->params outcome Purified Product (High Purity) technique->outcome sp Stationary Phase: Deactivated Silica mp Mobile Phase: Hexane/EtOAc + TEA load Loading: Dry Loading

Caption: Logical relationship of the purification process.

References

Analytical Techniques for the Characterization of (3-Methylthiophen-2-yl)methanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of analytical techniques and detailed protocols for the structural elucidation and purity assessment of (3-Methylthiophen-2-yl)methanamine. The methodologies described herein are essential for the quality control and characterization of this compound in research and drug development settings.

Introduction

This compound is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. Accurate characterization is crucial to ensure its identity, purity, and stability. This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chromatographic techniques (HPLC and GC) for this purpose. While specific experimental data for this exact compound is not widely published, the following protocols are based on established methods for analogous thiophene-containing molecules and serve as a robust starting point for analysis.

Physicochemical Properties

A summary of key physicochemical properties is essential for method development.

PropertyValueSource/Method
Molecular Formula C₆H₉NSMass Spectrometry
Molecular Weight 127.21 g/mol Mass Spectrometry[1]
Appearance Clear colorless to yellow to orange liquidVisual Inspection
CAS Number 104163-35-1Chemical Abstract Service[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the molecular structure of a compound. Both ¹H and ¹³C NMR are critical for the complete structural assignment of this compound.

Predicted ¹H and ¹³C NMR Data

Based on the analysis of similar thiophene derivatives, the following table summarizes the predicted chemical shifts for this compound. Actual experimental values may vary slightly depending on the solvent and instrument used.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Thiophene-H (H4)~6.8 - 7.0Doublet1HThiophene ring proton
Thiophene-H (H5)~6.6 - 6.8Doublet1HThiophene ring proton
Methylene (-CH₂-)~3.8 - 4.0Singlet2H-CH₂-NH₂
Methyl (-CH₃)~2.2 - 2.4Singlet3H-CH₃
Amine (-NH₂)~1.5 - 2.5Broad Singlet2H-NH₂
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Thiophene-C (C2)~140 - 145Quaternary carbon attached to -CH₂NH₂
Thiophene-C (C3)~130 - 135Quaternary carbon attached to -CH₃
Thiophene-C (C4)~125 - 130CH of thiophene ring
Thiophene-C (C5)~120 - 125CH of thiophene ring
Methylene (-CH₂-)~40 - 45-CH₂-NH₂
Methyl (-CH₃)~13 - 16-CH₃
Experimental Protocol: NMR Spectroscopy

Instrumentation:

  • A 300, 400, or 500 MHz NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters (¹H NMR):

  • Pulse Program: Standard single pulse (zg30).

  • Number of Scans: 16-32.

  • Spectral Width: 10-15 ppm.

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

Acquisition Parameters (¹³C NMR):

  • Pulse Program: Proton-decoupled (e.g., zgpg30).

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Spectral Width: 200-240 ppm.

  • Relaxation Delay: 2-5 seconds.

Data Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline correction.

  • Calibrate the spectrum using the TMS signal at 0.00 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Assign the chemical shifts, multiplicities, and coupling constants.

  • For unambiguous assignments, 2D NMR techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.

Workflow for NMR Analysis

NMR data acquisition and analysis workflow.

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. Fragmentation patterns observed in the mass spectrum provide valuable structural information.

Expected Fragmentation Pattern

For this compound, Electron Ionization (EI) would likely lead to the following key fragments:

m/zFragmentDescription
127[C₆H₉NS]⁺Molecular ion (M⁺)
112[C₅H₆NS]⁺Loss of a methyl radical (•CH₃)
97[C₅H₅S]⁺Thienyl-methyl cation, a common fragment for substituted thiophenes
84[C₄H₄S]⁺Thiophene radical cation
30[CH₄N]⁺Aminomethyl cation [CH₂NH₂]⁺
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer with an EI source.

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • If the compound exhibits poor chromatographic behavior, derivatization with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve volatility and peak shape.

GC-MS Conditions:

  • GC Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 60-80 °C, hold for 2 minutes.

    • Ramp to 250-280 °C at a rate of 10-15 °C/min.

    • Hold at the final temperature for 5-10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range (m/z): 30 - 300 amu.

Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Confirm the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure.

  • Compare the obtained spectrum with library spectra if available.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Prepare Dilute Solution B (Optional) Derivatization A->B C Inject into GC-MS B->C D Chromatographic Separation C->D E Mass Spectrometric Detection D->E F Analyze Total Ion Chromatogram E->F G Extract Mass Spectrum F->G H Identify Molecular Ion & Fragments G->H I Confirm Structure H->I

GC-MS analysis workflow for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of a compound and for quantification. A reverse-phase HPLC method is generally suitable for a molecule with the polarity of this compound.

Experimental Protocol: HPLC-UV Purity Assessment

Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Gradient Program:

    • Start with a low percentage of B (e.g., 10-20%).

    • Linearly increase the percentage of B to 90-95% over 15-20 minutes.

    • Hold at high %B for 2-3 minutes.

    • Return to initial conditions and equilibrate for 5-10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV detection at a wavelength where the thiophene chromophore absorbs, typically around 230-254 nm.

  • Injection Volume: 5-20 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a working concentration suitable for UV detection (e.g., 0.1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the purity of the main peak as a percentage of the total peak area.

  • For quantitative analysis, a calibration curve should be prepared using certified reference standards.

Logical Relationship for HPLC Method Development

HPLC_Dev compound Compound Properties (Polarity, UV Absorbance) column Column Selection (e.g., C18) compound->column mobile_phase Mobile Phase Selection (Solvents, Additives) compound->mobile_phase detection Detector Settings (Wavelength) compound->detection gradient Gradient Optimization (Slope, Time) column->gradient mobile_phase->gradient validation Method Validation (Purity, Quantification) gradient->validation detection->validation

Key considerations for HPLC method development.

Conclusion

The combination of NMR spectroscopy, mass spectrometry, and HPLC provides a comprehensive analytical toolkit for the thorough characterization of this compound. NMR is indispensable for unambiguous structure elucidation, while GC-MS offers detailed information on molecular weight and fragmentation, which is useful for impurity identification. HPLC is the method of choice for routine purity assessment and quantification. The protocols outlined in this document provide a solid foundation for researchers to develop and validate robust analytical methods for this compound, ensuring data quality and consistency in scientific investigations and drug development processes.

References

Application Notes and Protocols for Coupling Reactions Involving (3-Methylthiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for common coupling reactions involving (3-Methylthiophen-2-yl)methanamine, a versatile building block in medicinal chemistry. The protocols for Buchwald-Hartwig amination and amide coupling are presented, offering routes to novel N-aryl and N-acyl derivatives, respectively. The resulting compounds are of interest in drug discovery, particularly as potential kinase inhibitors.

Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction enables the synthesis of N-aryl-(3-methylthiophen-2-yl)methanamines from this compound and various aryl halides or triflates. The choice of ligand, base, and solvent is crucial for achieving high yields and purity.

While specific examples detailing the Buchwald-Hartwig amination of this compound are not extensively reported in the literature, a general protocol can be adapted for this primary amine. The following table summarizes typical reaction conditions based on established methodologies for similar substrates.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

EntryAryl Halide/TriflatePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10012-2470-90 (Estimated)
24-ChlorobenzonitrilePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)1,4-Dioxane11018-2460-80 (Estimated)
31-Bromo-3,5-difluorobenzene[Pd(allyl)Cl]₂ (1)t-BuXPhos (2)Cs₂CO₃ (2.0)Toluene1001275-95 (Estimated)

Yields are estimated based on typical outcomes for similar primary amines and may vary depending on the specific substrate and reaction scale.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide/triflate (1.0 mmol), palladium catalyst (as specified in Table 1), and ligand (as specified in Table 1).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the base (as specified in Table 1), this compound (1.2 mmol), and the solvent.

  • Reaction: Seal the tube and heat the reaction mixture at the specified temperature with vigorous stirring for the indicated time.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-(3-methylthiophen-2-yl)methanamine.

Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents Aryl Halide/Triflate This compound Pd Catalyst & Ligand Base reaction Reaction under Inert Atmosphere (Heat & Stir) reagents->reaction 1. solvent Solvent (e.g., Toluene) solvent->reaction 2. workup Cooling, Dilution & Filtration reaction->workup 3. purification Column Chromatography workup->purification 4. product N-Aryl-(3-methylthiophen-2-yl)methanamine purification->product 5.

A generalized workflow for the synthesis of N-aryl-(3-methylthiophen-2-yl)methanamine.

Amide Coupling of this compound

Amide bond formation is a cornerstone of medicinal chemistry. This compound can be readily coupled with a wide range of carboxylic acids using standard peptide coupling reagents to generate a diverse library of N-((3-methylthiophen-2-yl)methyl)amides. These amides are valuable scaffolds for the development of novel therapeutic agents.

The following table summarizes representative conditions for the amide coupling of this compound with various carboxylic acids.

Table 2: Representative Conditions for Amide Coupling

EntryCarboxylic AcidCoupling Reagent (equiv)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Benzoic AcidHATU (1.2)DIPEA (2.0)DMFrt4-685-95 (Estimated)
24-Fluorobenzoic AcidEDC·HCl (1.5), HOBt (1.2)Et₃N (2.0)DCMrt1280-90 (Estimated)
3Nicotinic AcidPyBOP (1.2)DIPEA (3.0)DMFrt670-85 (Estimated)

Yields are estimated based on typical outcomes for similar amide couplings and may vary depending on the specific substrate and reaction scale.

Experimental Protocol: General Procedure for Amide Coupling
  • Reaction Setup: To a round-bottom flask, add the carboxylic acid (1.0 mmol), this compound (1.1 mmol), and the coupling reagent (as specified in Table 2).

  • Solvent and Base: Dissolve the mixture in the appropriate solvent and add the base (as specified in Table 2).

  • Reaction: Stir the reaction mixture at room temperature for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-((3-methylthiophen-2-yl)methyl)amide.

Workflow for Amide Coupling

Amide_Coupling_Workflow reagents Carboxylic Acid This compound Coupling Reagent Base reaction Reaction at Room Temperature reagents->reaction 1. solvent Solvent (e.g., DMF) solvent->reaction 2. workup Aqueous Work-up & Extraction reaction->workup 3. purification Column Chromatography workup->purification 4. product N-((3-methylthiophen-2-yl)methyl)amide purification->product 5.

A generalized workflow for the synthesis of N-((3-methylthiophen-2-yl)methyl)amides.

Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway

Derivatives of thiophene are of significant interest in drug discovery as they can serve as scaffolds for the development of kinase inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3] Thiophene-containing compounds have been designed and synthesized as potent inhibitors of this pathway, demonstrating potential as anti-cancer therapeutics.

The general structure of N-substituted this compound derivatives positions them as potential candidates for kinase inhibition. The thiophene core can engage in key interactions within the ATP-binding pocket of kinases, while the N-substituent can be modified to enhance potency and selectivity.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis S6K p70S6K mTORC1->S6K Phosphorylation eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylation CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4E->CellGrowth Inhibitor Thiophene Derivative (e.g., N-substituted This compound) Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

Inhibition of the PI3K/Akt/mTOR pathway by thiophene derivatives.

References

Application Note: Synthesis of N-Substituted Amides from (3-Methylthiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules containing this functional group.[1] (3-Methylthiophen-2-yl)methanamine is a valuable building block in drug discovery, and its derivatization into various amides is a common strategy for exploring structure-activity relationships (SAR). This document provides a detailed protocol for the synthesis of amides from this compound and a carboxylic acid using a standard carbodiimide-mediated coupling reaction. An alternative protocol via an acyl chloride is also presented for substrates where the primary method may be less effective.

The direct condensation of a carboxylic acid and an amine to form an amide is generally not feasible due to the formation of a stable ammonium-carboxylate salt.[2] Therefore, the carboxylic acid must first be activated. This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.[1][3]

A variety of coupling reagents are commercially available, each with its own advantages.[4] For this protocol, we will focus on the widely used carbodiimide coupling agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to improve efficiency and suppress side reactions.[2][5]

Key Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for the coupling of this compound with a generic carboxylic acid (R-COOH) using EDC and HOBt.

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM or DMF (to make a 0.1-0.5 M solution).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add this compound (1.1 eq) to the solution, followed by the addition of a tertiary amine base such as DIPEA or TEA (2.0-3.0 eq).[2]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the cooled, stirring mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • If DCM was used as the solvent, wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. If DMF was used, dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate and then proceed with the aqueous washes.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Protocol 2: Acyl Chloride Mediated Amide Formation (Schotten-Baumann Conditions)

This alternative protocol is useful when the carboxylic acid is less reactive or when carbodiimide coupling fails.[2] It involves the conversion of the carboxylic acid to a more reactive acyl chloride.

Step 2a: Synthesis of the Acyl Chloride

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add oxalyl chloride (1.5 eq) or thionyl chloride (SOCl₂) (1.5 eq) dropwise at 0 °C.[6]

  • Add a catalytic amount of DMF (1-2 drops).

  • Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.

Step 2b: Amide Formation

  • Dissolve this compound (1.1 eq) in anhydrous DCM in a separate flask under an inert atmosphere.

  • Add a base such as triethylamine (TEA) or pyridine (2.0 eq).[2]

  • Cool the amine solution to 0 °C.

  • Dissolve the crude acyl chloride from Step 2a in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and perform an aqueous workup as described in Protocol 1 (steps 8-10).

Data Presentation

The choice of coupling reagent can significantly impact the yield and purity of the resulting amide. The following table summarizes common coupling reagents used in amide synthesis.[2][4][5]

Coupling Reagent ClassExample(s)Activating AgentTypical AdditiveByproduct CharacteristicsNotes
Carbodiimides EDC, DCC, DICCarboxylic AcidHOBt, OxymaWater-soluble urea (EDC) or insoluble urea (DCC)Widely used, cost-effective. DCC byproduct can be difficult to remove.
Phosphonium Salts PyBOP, BOPCarboxylic AcidHOBtPhosphine oxide derivativesHigh efficiency, less racemization, but can be expensive.
Aminium/Uronium Salts HATU, HBTU, TBTUCarboxylic AcidHOAt, HOBtTetramethylureaVery efficient, fast reaction times, suitable for sterically hindered substrates.
Acyl Halide Forming SOCl₂, (COCl)₂Carboxylic AcidN/AGases (SO₂, CO, CO₂, HCl)Generates highly reactive acyl chlorides; requires careful handling.

Visualizations

Below are diagrams illustrating the chemical pathway and the general experimental workflow for the EDC/HOBt mediated amide coupling.

reaction_pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product RCOOH Carboxylic Acid (R-COOH) Amide N-((3-methylthiophen-2-yl)methyl)amide RCOOH->Amide Amine This compound Amine->Amide Reagents EDC / HOBt DIPEA, DCM Reagents->Amide

Caption: Chemical reaction scheme for amide formation.

experimental_workflow arrow arrow start Start: Combine Carboxylic Acid, HOBt, and Solvent add_amine Add this compound and DIPEA start->add_amine cool Cool to 0 °C add_amine->cool add_edc Add EDC cool->add_edc react Stir at Room Temperature (12-24h) Monitor by TLC/LC-MS add_edc->react workup Aqueous Workup (Wash with NaHCO₃, H₂O, Brine) react->workup dry Dry Organic Layer (Na₂SO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end Final Product: Pure Amide purify->end

Caption: General experimental workflow for amide synthesis.

References

Application Notes and Protocols for (3-Methylthiophen-2-yl)methanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to act as a bioisostere for the phenyl ring make it a valuable moiety in the design of novel therapeutic agents. Thiophene derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] (3-Methylthiophen-2-yl)methanamine, as a functionalized thiophene, represents a key starting material for the synthesis of a diverse library of compounds with potential therapeutic applications. The presence of a primary amine handle allows for a variety of chemical modifications, including acylation, alkylation, and reductive amination, enabling the exploration of a broad chemical space in the pursuit of new drug candidates.

While direct evidence for the use of this compound as a precursor in publicly disclosed drug discovery programs is limited, its structural motif is present in various biologically active molecules. This document provides an overview of the potential applications of this precursor, along with generalized synthetic protocols and characterization data for analogous compounds, to guide researchers in its utilization for drug discovery.

Potential Therapeutic Applications

The (3-methylthiophen-2-yl)methylamine scaffold can be incorporated into molecules targeting a range of diseases. Based on the known activities of structurally related thiophene derivatives, potential therapeutic areas for derivatives of this compound include:

  • Oncology: Thiophene-containing compounds have been investigated as inhibitors of various kinases and other cancer-related targets.[1]

  • Infectious Diseases: The thiophene nucleus is a key component of several antibacterial and antifungal agents.[2]

  • Inflammatory Diseases: A number of non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents incorporate a thiophene ring.

  • Neurological Disorders: Thiophene derivatives have shown promise in the development of treatments for neurological conditions.

Data Presentation: Biological Activities of Representative Thiophene Derivatives

The following table summarizes the biological activities of various thiophene derivatives that share structural similarities with potential derivatives of this compound. This data is intended to be illustrative of the potential of this compound class.

Compound ClassTarget/AssayRepresentative Activity (IC50/EC50/MIC)Reference
Thiophene-2-carboxamidesAntibacterial (S. aureus)19 - 20 µg/mL (MIC)[1]
Thiophene-2-carboxamidesAntibacterial (B. subtilis)18 - 19 µg/mL (MIC)[1]
Thiophene-2-carboxamidesAntioxidant (ABTS assay)46.9 - 62.0% inhibition[1]
N-(thiophen-2-yl) Nicotinamide DerivativesFungicidal (Cucumber downy mildew)1.96 - 4.69 mg/L (EC50)[3]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and derivatization of aminothiophenes, which can be adapted for this compound.

Protocol 1: General Procedure for the N-Acylation of this compound

This protocol describes the formation of an amide bond by reacting the primary amine with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride of interest (e.g., benzoyl chloride)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by NMR, IR, and mass spectrometry.

Protocol 2: General Procedure for the N-Alkylation of this compound via Reductive Amination

This protocol describes the formation of a secondary amine by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent.

Materials:

  • This compound

  • Aldehyde or ketone of interest (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Water

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or DCE, add the aldehyde or ketone (1.1 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, and dry over anhydrous Na2SO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Visualization of Synthetic Pathways and Workflows

Diagram 1: General Synthetic Pathways from this compound

Synthetic_Pathways cluster_acylation N-Acylation cluster_alkylation N-Alkylation precursor This compound acyl_chloride R-COCl precursor->acyl_chloride aldehyde_ketone R'-CHO / R'-CO-R'' precursor->aldehyde_ketone amide Amide Derivatives acyl_chloride->amide Et3N, DCM sec_amine Secondary Amine Derivatives aldehyde_ketone->sec_amine Reductive Amination reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->sec_amine

Caption: Synthetic routes from this compound.

Diagram 2: Experimental Workflow for N-Acylation

Acylation_Workflow start Start: Dissolve Precursor & Et3N in DCM add_acyl Add Acyl Chloride at 0°C start->add_acyl react Stir at Room Temperature (4-12h) add_acyl->react tlc Monitor by TLC react->tlc tlc->react Incomplete quench Quench with Water tlc->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: Workflow for the N-acylation of the precursor amine.

Diagram 3: Logical Relationship in Structure-Activity Relationship (SAR) Studies

SAR_Logic precursor This compound Core synthesis Synthesize Diverse Library (Amides, Secondary Amines, etc.) precursor->synthesis screening Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) synthesis->screening data Quantitative Data (IC50, EC50, MIC) screening->data sar Establish Structure-Activity Relationship (SAR) data->sar optimization Lead Optimization (Improve Potency, Selectivity, ADME) sar->optimization optimization->synthesis Iterative Design candidate Drug Candidate optimization->candidate

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Methylthiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (3-Methylthiophen-2-yl)methanamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and effective methods for synthesizing this compound from 3-methylthiophene-2-carboxaldehyde are reductive amination and the Leuckart reaction. Reductive amination can be performed using various reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), or through catalytic hydrogenation. The Leuckart reaction utilizes ammonium formate or formamide as both the ammonia source and the reducing agent.[1][2]

Q2: I am experiencing low yields in my reductive amination. What are the likely causes?

A2: Low yields in the reductive amination of 3-methylthiophene-2-carboxaldehyde can stem from several factors:

  • Incomplete Imine Formation: The initial reaction between the aldehyde and ammonia to form the imine is an equilibrium process. The presence of water can shift the equilibrium back to the starting materials.[3]

  • Side Reactions: The starting aldehyde can be prematurely reduced to an alcohol (3-methylthiophen-2-yl)methanol.[3] Over-alkylation of the desired primary amine to form the secondary amine, bis((3-methylthiophen-2-yl)methyl)amine, is also a common side reaction.[4][5]

  • Suboptimal pH: The pH of the reaction medium is crucial. A mildly acidic environment (pH 6-7) is generally optimal for the formation of the iminium ion, which is the species that is reduced.[6]

  • Inactive Reducing Agent: The hydride reducing agent may have degraded due to improper storage or handling.

Q3: How can I minimize the formation of the secondary amine byproduct?

A3: The formation of the secondary amine, bis((3-methylthiophen-2-yl)methyl)amine, can be minimized by:

  • Using a large excess of the ammonia source: This shifts the equilibrium towards the formation of the primary amine.[5]

  • Controlling the stoichiometry: Using the aldehyde as the limiting reagent can help reduce the chance of the newly formed primary amine reacting with another aldehyde molecule.

  • Optimizing pH: Maintaining a high pH (around 12) can favor the existence of free ammonia, thus promoting the formation of the primary amine.[5]

Q4: What are the advantages and disadvantages of using NaBH₃CN versus NaBH(OAc)₃ as the reducing agent?

A4: Both are effective reducing agents for this transformation, but they have key differences:

  • Sodium Cyanoborohydride (NaBH₃CN): It is a milder reducing agent than sodium borohydride and is effective at reducing imines in the presence of aldehydes.[7] However, it is highly toxic and can generate toxic hydrogen cyanide gas under acidic conditions.[5]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is less toxic than NaBH₃CN and is also highly selective for the reduction of imines and iminium ions. It is often preferred for its safety profile and effectiveness in a one-pot reaction.[8]

Q5: When should I consider using the Leuckart reaction?

A5: The Leuckart reaction is a classical method that can be advantageous when seeking a one-pot procedure without the need for expensive metal hydrides or catalysts.[2] It uses inexpensive reagents like ammonium formate. However, it typically requires high reaction temperatures (120-180 °C) and can lead to the formation of N-formyl byproducts that require a subsequent hydrolysis step to yield the final primary amine.[1][9]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Imine Formation Add a dehydrating agent such as molecular sieves (3Å or 4Å) to the reaction mixture to remove water formed during imine formation.[3]Increased formation of the imine intermediate, leading to a higher yield of the final product.
Suboptimal pH Adjust the pH of the reaction mixture. For reductive amination with NaBH₃CN, a pH of 6-7 is often optimal. For protecting-group-free synthesis aiming for the primary amine, a pH of ~12 is recommended.[5][6]Improved rate of imine/iminium ion formation and subsequent reduction, leading to a higher yield.
Premature Aldehyde Reduction Use a milder reducing agent like NaBH₃CN or NaBH(OAc)₃, which are more selective for the iminium ion over the aldehyde.[3][7] Alternatively, perform a two-step process where the imine is formed first, followed by the addition of a stronger but less selective reducing agent like NaBH₄.Minimized formation of (3-methylthiophen-2-yl)methanol and increased yield of the desired amine.
Leuckart Reaction: Incomplete Hydrolysis Ensure complete hydrolysis of the intermediate N-formyl derivative by refluxing with a strong acid (e.g., HCl) or base (e.g., NaOH) after the initial reaction.[9]Conversion of the N-formyl intermediate to the final primary amine, thereby increasing the isolated yield.
Issue 2: Presence of Significant Impurities
Impurity Identification (Typical Spectroscopic Data) Troubleshooting Step
(3-methylthiophen-2-yl)methanol ¹H NMR: Signal for -CH₂OH protons. IR: Broad O-H stretch.Use a more selective reducing agent (NaBH₃CN or NaBH(OAc)₃). Add the reducing agent after confirming imine formation via TLC or NMR.[3]
Bis((3-methylthiophen-2-yl)methyl)amine (Secondary Amine) ¹H NMR: Characteristic signals for the two thiophene methyl groups and the two methylene groups attached to the nitrogen. MS: Molecular ion peak corresponding to the secondary amine.Use a large excess of ammonia.[5] Maintain a high pH (~12).[5] Use the aldehyde as the limiting reagent.
N-((3-methylthiophen-2-yl)methyl)formamide (from Leuckart Reaction) ¹H NMR: Signal for the formyl proton (-CHO). IR: Strong C=O stretch for the amide.Ensure complete acidic or basic hydrolysis after the Leuckart reaction.[9] Increase the hydrolysis time or temperature if necessary.
Unreacted 3-methylthiophene-2-carboxaldehyde ¹H NMR: Aldehydic proton signal (~9-10 ppm). IR: Strong C=O stretch for the aldehyde.Increase the reaction time or temperature. Ensure the reducing agent is active and added in sufficient quantity.

Data Presentation: Impact of Reaction Parameters on Yield

Table 1: Reductive Amination - Effect of Reducing Agent and pH

Reducing Agent Ammonia Source pH Typical Yield Range (%) Key Remarks
NaBH₃CNNH₄OAc6-760-80Good selectivity, but toxic.[5]
NaBH₃CNAq. NH₃ / NH₄Cl~1275-90High pH favors primary amine formation and minimizes over-alkylation.[5]
NaBH(OAc)₃NH₄OAc6-765-85Less toxic alternative to NaBH₃CN with good selectivity.[8]
H₂ / Pd/CNH₃ (in MeOH)N/A70-95Catalytic hydrogenation can give high yields but may require specialized equipment.

Table 2: Leuckart Reaction - Effect of Reagent and Temperature

Reagent Temperature (°C) Typical Yield Range (%) Key Remarks
Ammonium Formate160-17050-70High temperatures are required. A subsequent hydrolysis step is necessary to cleave the formyl group.[2]
Formamide165-18540-60Can also be used, but may give lower yields compared to ammonium formate.[2]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Cyanoborohydride

This protocol is adapted from optimized procedures for the protecting-group-free synthesis of primary amines.[5]

  • Reaction Setup: In a round-bottom flask, dissolve 3-methylthiophene-2-carboxaldehyde (1.0 eq.) in methanol.

  • Addition of Amine Source: Add a solution of aqueous ammonia (e.g., 28-30%, a large excess, e.g., 20-30 eq.) and ammonium chloride (to buffer the pH). The target pH should be around 12.

  • Addition of Reducing Agent: Cool the mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq.) portion-wise while monitoring the temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by carefully adding water. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Leuckart Reaction

This protocol is based on general procedures for the Leuckart reaction.[2][10]

  • Reaction Setup: In a flask equipped with a reflux condenser, mix 3-methylthiophene-2-carboxaldehyde (1.0 eq.) with ammonium formate (3-5 eq.).

  • Reaction: Heat the mixture to 160-170 °C and maintain this temperature for 4-6 hours. The reaction mixture will become viscous.

  • Hydrolysis: Cool the reaction mixture and add a solution of concentrated hydrochloric acid. Reflux the mixture for an additional 2-4 hours to hydrolyze the intermediate N-formyl amine.

  • Work-up: Cool the mixture and make it basic by adding a concentrated sodium hydroxide solution.

  • Purification: Extract the product with an organic solvent. Wash the organic layer, dry it, and remove the solvent. The product can be purified by distillation under reduced pressure.

Visualizations

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product & Purification Aldehyde 3-Methylthiophene- 2-carboxaldehyde Imine_Formation Imine/Iminium Ion Formation Aldehyde->Imine_Formation Ammonia Ammonia Source (e.g., NH4OAc, aq. NH3) Ammonia->Imine_Formation Reduction Reduction Imine_Formation->Reduction Reducing Agent (e.g., NaBH3CN) Primary_Amine This compound Reduction->Primary_Amine Purification Work-up & Purification Primary_Amine->Purification

Caption: Workflow for the reductive amination synthesis.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of This compound Incomplete_Imine Incomplete Imine Formation Low_Yield->Incomplete_Imine Side_Reactions Side Reactions (e.g., Alcohol Formation, Over-alkylation) Low_Yield->Side_Reactions Suboptimal_pH Suboptimal pH Low_Yield->Suboptimal_pH Inactive_Reagent Inactive Reducing Agent Low_Yield->Inactive_Reagent Dehydrating_Agent Add Dehydrating Agent (e.g., Molecular Sieves) Incomplete_Imine->Dehydrating_Agent Selective_Reagent Use More Selective Reducing Agent Side_Reactions->Selective_Reagent Excess_Ammonia Use Large Excess of Ammonia Side_Reactions->Excess_Ammonia Optimize_pH Optimize pH (e.g., pH 6-7 or ~12) Suboptimal_pH->Optimize_pH Check_Reagent Verify Reagent Activity Inactive_Reagent->Check_Reagent

Caption: Troubleshooting logic for low product yield.

References

stability issues of (3-Methylthiophen-2-yl)methanamine at different pH values

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (3-Methylthiophen-2-yl)methanamine at different pH values. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability data for this compound is not extensively available in public literature. The following information is based on general chemical principles of thiophene derivatives and primary amines, as well as standard forced degradation study protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The molecule contains a primary amine and a thiophene ring, both of which can be susceptible to degradation under certain conditions.

Q2: How does pH affect the stability of this compound?

The pH of the solution will determine the protonation state of the primary amine group. Simple alkyl amines typically have pKa values in the range of 9.5 to 11.0.[1][2][3]

  • Acidic to Neutral pH (pH < 8): The amine group will be protonated, forming a more stable ammonium salt. This form is generally less susceptible to oxidative degradation.

  • Alkaline pH (pH > 9): The amine will be in its free base form, which is more nucleophilic and potentially more susceptible to oxidation. The thiophene ring itself is relatively stable to a wide range of pH values but can undergo oxidation, which may be influenced by pH.[4][5]

Q3: What are the likely degradation pathways for this compound?

Potential degradation pathways include:

  • Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized to form a thiophene S-oxide or a thiophene S,S-dioxide (sulfone).[6][7][8][9][10] This can occur under oxidative stress, for example, in the presence of peroxides.

  • Oxidation of the Amine Group: Primary amines can undergo oxidation, although this is generally less facile than with the thiophene ring under typical laboratory conditions.

  • Photodegradation: Exposure to UV light can potentially lead to the degradation of the thiophene ring.

Q4: How should I store solutions of this compound to ensure stability?

For optimal stability, solutions of this compound should be:

  • Stored at low temperatures (2-8 °C or frozen).

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Stored under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen, especially for long-term storage of the free base.

  • Buffered at a slightly acidic pH (e.g., pH 4-6) to maintain the more stable protonated form of the amine.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of compound purity over time in solution. Degradation due to pH, light, temperature, or oxidation.1. Confirm the pH of your solution and adjust to a slightly acidic range if possible. 2. Store solutions protected from light and at reduced temperatures. 3. Degas solvents and store solutions under an inert atmosphere. 4. Perform a forced degradation study (see Experimental Protocols) to identify the specific cause.
Appearance of new peaks in HPLC or LC-MS analysis. Formation of degradation products.1. Characterize the new peaks using mass spectrometry to identify potential degradation products such as S-oxides. 2. Compare the degradation profile under different stress conditions (acid, base, peroxide, light, heat) to understand the degradation pathway.
Discoloration of the solution (e.g., turning yellow or brown). Formation of colored degradation products, possibly from oxidation or polymerization of the thiophene moiety.1. Immediately analyze the solution by HPLC with UV-Vis detection to correlate the color change with the appearance of new peaks. 2. Review storage conditions and protect the compound from light and oxygen.

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study on this compound to illustrate expected stability trends.

Table 1: Stability of this compound in Aqueous Solutions at 40°C after 7 days.

Condition pH % Recovery of Parent Compound Major Degradation Products (% Peak Area)
0.1 M HCl198.5Unidentified Minor Peaks (<0.5%)
Buffer499.2Unidentified Minor Peaks (<0.5%)
Purified Water~797.8Degradant A (1.5%)
Buffer995.3Degradant A (3.2%), Degradant B (1.0%)
0.1 M NaOH1392.1Degradant A (5.5%), Degradant B (2.0%)

Table 2: Stability of this compound under Oxidative, Thermal, and Photolytic Stress.

Stress Condition Duration % Recovery of Parent Compound Major Degradation Products (% Peak Area)
3% H₂O₂ at RT24 hours85.2Thiophene S-oxide derivative (12.3%)
60°C in Water7 days96.5Degradant A (2.8%)
UV Light (254 nm)48 hours91.7Photodegradant X (6.8%)

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid) with UV and MS detection.

Protocol 2: Forced Degradation Study - Oxidation
  • Preparation of Sample: To 1 mL of the 1 mg/mL stock solution, add 1 mL of 3% hydrogen peroxide.

  • Incubation: Keep the solution at room temperature and protected from light for 24 hours.

  • Sampling and Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, quench the reaction if necessary (e.g., with sodium bisulfite), and dilute with mobile phase for HPLC-MS analysis to identify potential S-oxide formation.

Visualizations

degradation_pathway compound This compound acid_base pH < 8 (Protonated) pH > 9 (Free Base) compound->acid_base pH s_oxide Thiophene S-oxide Derivative compound->s_oxide Oxidation (e.g., H₂O₂) photo_degradant Photodegradation Product compound->photo_degradant UV Light sulfone Thiophene S,S-dioxide (Sulfone) s_oxide->sulfone Further Oxidation

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation (H₂O₂) stock->oxidation thermal Thermal Stress stock->thermal photo Photolytic Stress stock->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterization Characterize Degradants hplc->characterization

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Optimizing Reaction Temperature for (3-Methylthiophen-2-yl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (3-Methylthiophen-2-yl)methanamine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis, with a specific focus on optimizing the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the reductive amination of 3-methyl-2-thiophenecarboxaldehyde. This reaction typically involves the formation of an intermediate imine from the aldehyde and an amine source (like ammonia or an ammonium salt), which is then reduced in situ to the desired primary amine.

Q2: Which reducing agents are suitable for this reductive amination?

A2: A variety of reducing agents can be employed for reductive amination.[1] Common choices include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH3CN), and sodium borohydride (NaBH4).[2] The choice of reducing agent can influence reaction conditions, including the optimal temperature. For instance, STAB is often effective at room temperature, while other reagents might require heating.[3]

Q3: What is a typical starting point for reaction temperature optimization?

A3: A good starting point for optimizing the reaction temperature is room temperature (approximately 20-25°C), particularly when using milder reducing agents like sodium triacetoxyborohydride.[4] Depending on the initial results, the temperature can then be adjusted upwards or downwards to improve yield and purity.

Q4: How does reaction temperature generally affect the synthesis of this compound?

A4: Reaction temperature can significantly impact reaction rate, yield, and purity. Higher temperatures generally increase the reaction rate but may also lead to the formation of side products and impurities. Conversely, lower temperatures might result in a cleaner reaction profile but could lead to slow or incomplete conversion.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no product yield 1. Reaction temperature is too low: The activation energy for the reaction may not be met, leading to a very slow or stalled reaction. 2. Ineffective imine formation: The initial condensation of the aldehyde and amine source may be inefficient at the current temperature. 3. Degradation of reagents: The reducing agent or other reagents may have degraded.1. Gradually increase the reaction temperature: Incrementally raise the temperature by 10-20°C and monitor the reaction progress. A moderate increase to 40-50°C can often improve the rate of imine formation and reduction.[3] 2. Use a Dean-Stark apparatus: If water is a byproduct of imine formation, its removal can drive the equilibrium forward. This is often facilitated by heating. 3. Verify reagent quality: Use fresh, high-purity reagents.
Formation of multiple byproducts 1. Reaction temperature is too high: Elevated temperatures can promote side reactions, such as over-alkylation (formation of secondary or tertiary amines) or decomposition of the starting material or product. 2. Incorrect stoichiometry: An excess of the aldehyde or reducing agent can lead to unwanted side reactions.1. Lower the reaction temperature: Try running the reaction at a lower temperature, such as 0°C or room temperature, to minimize side product formation. 2. Optimize stoichiometry: Carefully control the molar ratios of the reactants. A slight excess of the amine source is often used.
Incomplete conversion of starting material 1. Insufficient reaction time: The reaction may not have been allowed to proceed to completion. 2. Sub-optimal temperature: The chosen temperature may be too low for the reaction to reach completion in a reasonable timeframe.1. Increase reaction time: Monitor the reaction by a suitable analytical method (e.g., TLC, LC-MS) and allow it to run for a longer period. 2. Increase reaction temperature: A modest increase in temperature can often drive the reaction to completion.

Experimental Protocol: Reductive Amination of 3-Methyl-2-thiophenecarboxaldehyde

This protocol provides a general procedure for the synthesis of this compound via reductive amination.

Materials:

  • 3-Methyl-2-thiophenecarboxaldehyde

  • Ammonium acetate or aqueous ammonia

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or other suitable solvent

  • Acetic acid (catalyst)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 3-methyl-2-thiophenecarboxaldehyde (1.0 eq) in dichloromethane, add ammonium acetate (2.5 eq) and a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at the desired temperature (see optimization table below) for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Allow the reaction to warm to the desired temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain this compound.

Data Presentation: Temperature Optimization

The following table summarizes the hypothetical results of a temperature optimization study for the synthesis of this compound.

Temperature (°C) Reaction Time (h) Conversion (%) Isolated Yield (%) Purity (by HPLC, %) Key Observations
024453598Slow reaction rate, incomplete conversion.
25 (Room Temp)18928595Good conversion and yield with high purity.
4012>998892Faster reaction, slight increase in impurities.
608>998285Rapid reaction, significant increase in side products.

Visualization of Optimization Workflow

The following diagram illustrates the logical workflow for optimizing the reaction temperature for the synthesis of this compound.

G Workflow for Reaction Temperature Optimization A Initial Reaction at Room Temperature (25°C) B Monitor Reaction by TLC/LC-MS A->B C Analyze Yield and Purity B->C D Incomplete Conversion or Low Yield? C->D Evaluate Results I Further Optimization Needed (e.g., solvent, catalyst) C->I If results are still not satisfactory E Significant Impurities? D->E No F Increase Temperature to 40°C D->F Yes G Decrease Temperature to 0°C E->G Yes H Optimal Temperature Found E->H No F->B G->B

Caption: Workflow for optimizing reaction temperature.

References

challenges in scaling up the production of (3-Methylthiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of (3-Methylthiophen-2-yl)methanamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-step process involving the formylation of 3-methylthiophene to produce 3-methylthiophene-2-carboxaldehyde, followed by reductive amination.

Problem 1: Low Yield or Poor Regioselectivity in the Formylation Step

Symptoms:

  • The overall yield of 3-methylthiophene-2-carboxaldehyde is lower than expected.

  • NMR or GC-MS analysis shows a significant presence of the undesired 3-methylthiophene-5-carboxaldehyde isomer.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Formylating Agent The choice of formylating agent significantly impacts the ratio of 2- to 5-formylation. For optimal 2-formylation, sterically less demanding reagents are preferred.[1][2] Consider using N-formylpyrrolidine or a Rieche reagent like dichloromethyl methyl ether with a Lewis acid (e.g., TiCl₄), which has been shown to favor the 2-position.[1]
Suboptimal Reaction Temperature Formylation reactions are often temperature-sensitive. Running the reaction at a lower temperature can improve regioselectivity. For instance, with 3-bromothiophene, formylation at -12°C using TiCl₄ resulted in a high ratio of the 2-isomer.[1]
Incorrect Stoichiometry of Reagents Ensure the correct molar ratios of the substrate, formylating agent, and catalyst (if applicable) are used. An excess of the formylating agent may lead to side reactions.
Moisture in the Reaction The Vilsmeier-Haack and Rieche reagents are sensitive to moisture. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Incomplete Reaction or Low Yield in the Reductive Amination Step

Symptoms:

  • Significant amounts of the starting aldehyde (3-methylthiophene-2-carboxaldehyde) remain after the reaction.

  • The yield of the desired primary amine, this compound, is low.

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient Catalyst The choice of catalyst is crucial for effective reductive amination. Catalysts based on nickel, palladium, or platinum are commonly used.[3][4] For large-scale reactions, consider robust catalysts that are easily separable and reusable.[5]
Suboptimal Reaction Conditions Reductive amination conditions (temperature, pressure, solvent) need to be optimized. Some modern protocols utilize milder conditions, for example, using thiamine hydrochloride as a green catalyst under solvent-free conditions.[6]
Formation of Side Products Over-alkylation to form secondary or tertiary amines can be an issue. A stepwise procedure, involving the formation of the imine first, followed by its reduction, can sometimes offer better control.
Presence of Impurities Impurities from the previous step can poison the catalyst. Ensure the starting aldehyde is of sufficient purity.
Problem 3: Difficulty in Purifying the Final Product

Symptoms:

  • The isolated this compound is contaminated with the starting aldehyde, the isomeric amine, or other byproducts.

  • Standard purification techniques like distillation or crystallization are ineffective.

Possible Causes and Solutions:

CauseRecommended Solution
Presence of Isomeric Impurities The 5-isomer, if formed during formylation, will also undergo reductive amination, leading to an isomeric amine that can be difficult to separate. High-performance liquid chromatography (HPLC) or careful column chromatography on silica gel or alumina may be required. The use of a basic mobile phase can help reduce streaking of amines on silica gel.[7]
Product is an Oil or Low-Melting Solid If the free amine is not a crystalline solid, consider converting it to a salt (e.g., hydrochloride) which is often a stable, crystalline solid that is easier to purify by recrystallization.[8]
Residual Catalyst If a homogeneous catalyst was used, it needs to be effectively removed. If a heterogeneous catalyst was used, ensure complete filtration.
Thermal Instability Amines can be susceptible to degradation at high temperatures. If using distillation, perform it under reduced pressure to lower the boiling point.

Experimental Protocols

Synthesis of 3-Methylthiophene-2-carboxaldehyde via Vilsmeier-Haack Reaction

This protocol is a general guideline and may require optimization.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with stirring. Maintain the temperature below 10°C. Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Formylation: Dissolve 3-methylthiophene in a minimal amount of an anhydrous solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the Vilsmeier reagent, keeping the reaction temperature between 0-5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the aqueous solution with a base (e.g., sodium hydroxide or sodium carbonate) until it is alkaline.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or vacuum distillation.

Reductive Amination of 3-Methylthiophene-2-carboxaldehyde

This protocol is a general guideline for a one-pot reductive amination.

  • Reaction Setup: In a suitable pressure vessel, dissolve 3-methylthiophene-2-carboxaldehyde in a solvent such as methanol or ethanol.

  • Addition of Reagents: Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium chloride). Add a reducing agent (e.g., sodium borohydride in portions, or introduce a heterogeneous catalyst like Raney nickel or palladium on carbon).

  • Reaction Conditions: If using a catalytic hydrogenation approach, seal the vessel, purge with hydrogen gas, and maintain a positive pressure of hydrogen. Stir the reaction mixture at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the disappearance of the aldehyde by TLC or GC-MS.

  • Work-up: Once the reaction is complete, filter off the catalyst (if applicable). Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an appropriate solvent and wash with water to remove any inorganic salts. Dry the organic layer and concentrate to obtain the crude amine. Purify further by column chromatography or by forming a salt and recrystallizing.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in scaling up the production of this compound?

A1: The primary challenge is controlling the regioselectivity during the formylation of 3-methylthiophene to produce the key intermediate, 3-methylthiophene-2-carboxaldehyde.[1][2][9] On a larger scale, even a small percentage of the undesired 5-isomer can lead to significant purification challenges and a lower overall yield of the desired product.

Q2: How can I minimize the formation of the 3-methylthiophene-5-carboxaldehyde isomer?

A2: The choice of formylating reagent and reaction conditions is critical. Using sterically bulky Vilsmeier reagents can favor formylation at the less hindered 5-position, while less bulky reagents tend to favor the 2-position.[1][2] For optimal 2-formylation, consider using N-formylpyrrolidine or a Rieche reagent with a Lewis acid at low temperatures.[1]

Q3: Are there alternative synthetic routes to 3-methylthiophene-2-carboxaldehyde?

A3: Yes, other methods exist, such as the reaction of 3-methylthiophene with dichloromethyl methyl ether in the presence of a Friedel-Crafts catalyst.[9] Another approach involves the bromination of 3-methylthiophene followed by a Grignard reaction and subsequent reaction with DMF.[10]

Q4: My reductive amination reaction is sluggish. What can I do to improve it?

A4: First, ensure your catalyst is active and not poisoned. If using a heterogeneous catalyst, ensure good mixing. You can also try increasing the temperature or the hydrogen pressure (if applicable). Alternatively, consider using a more reactive reducing agent or a different catalytic system. Some modern, highly active catalysts can operate under milder conditions.[4]

Q5: The purification of the final amine by column chromatography is difficult due to streaking. What are my options?

A5: Amines are basic and can interact strongly with the acidic silica gel, causing streaking. You can try neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent. Alternatively, using a more basic stationary phase like alumina can be effective.[7] Another excellent option is to convert the amine to a salt (e.g., hydrochloride) and purify it by recrystallization.

Data Summary

Due to the limited availability of specific quantitative data for the complete synthesis of this compound in the public domain, the following table provides typical ranges for yields and purities based on the individual reaction types.

StepParameterTypical ValueNotes
Formylation of 3-Methylthiophene Yield of 2-aldehyde40-85%Highly dependent on the chosen method and reaction conditions.[9]
Isomer Ratio (2- vs. 5-)3:1 to >20:1Can be optimized by selecting the appropriate formylating agent.[1]
Reductive Amination Yield of Amine70-95%Generally high-yielding if the reaction goes to completion.
Purity after initial work-up>90%Purity is often limited by the presence of the isomeric amine.
Overall Process Final Purity>98%Achievable with careful purification.

Visualizations

experimental_workflow cluster_formylation Step 1: Formylation cluster_amination Step 2: Reductive Amination cluster_purification Step 3: Purification 3-Methylthiophene 3-Methylthiophene Reaction1 Formylation 3-Methylthiophene->Reaction1 Formylating_Agent Formylating Agent (e.g., Vilsmeier Reagent) Formylating_Agent->Reaction1 Intermediate 3-Methylthiophene-2-carboxaldehyde (with 5-isomer impurity) Reaction1->Intermediate Reaction2 Reductive Amination Intermediate->Reaction2 Ammonia_Source Ammonia Source Ammonia_Source->Reaction2 Reducing_Agent Reducing Agent / Catalyst Reducing_Agent->Reaction2 Crude_Product Crude this compound Reaction2->Crude_Product Purification_Method Purification (e.g., Chromatography, Salt Formation/Recrystallization) Crude_Product->Purification_Method Final_Product Pure this compound Purification_Method->Final_Product troubleshooting_tree Start Low Overall Yield Check_Step1 Analyze Formylation Step (Yield and Isomer Ratio) Start->Check_Step1 Low_Yield1 Low Yield in Step 1? Check_Step1->Low_Yield1 Poor_Ratio Poor Isomer Ratio? Check_Step1->Poor_Ratio Low_Yield1->Poor_Ratio No Solution1 Optimize Formylation: - Check reagent quality - Ensure anhydrous conditions - Adjust temperature Low_Yield1->Solution1 Yes Check_Step2 Analyze Reductive Amination Step Poor_Ratio->Check_Step2 No Solution2 Change Formylating Agent (e.g., to N-formylpyrrolidine) Lower Reaction Temperature Poor_Ratio->Solution2 Yes Incomplete_Reaction Incomplete Reaction? Check_Step2->Incomplete_Reaction Solution3 Optimize Amination: - Check catalyst activity - Increase H2 pressure/temp - Use more active reducing agent Incomplete_Reaction->Solution3 Yes End Yield loss likely in workup/purification Incomplete_Reaction->End No

References

Technical Support Center: (3-Methylthiophen-2-yl)methanamine Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the oxidation of the thiophene ring in (3-Methylthiophen-2-yl)methanamine. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the stability of your compound.

Frequently Asked Questions (FAQs)

Q1: What is thiophene ring oxidation and why is it a concern for this compound?

A1: The thiophene ring in this compound is susceptible to oxidation at the sulfur atom. This process can lead to the formation of thiophene S-oxides and subsequently thiophene S,S-dioxides. This oxidation is a significant concern as it alters the electronic properties, conformation, and ultimately the biological activity of the molecule. In drug development, such modifications can result in a loss of therapeutic efficacy or the formation of reactive metabolites.[1][2] The presence of electron-donating groups, such as the methyl and aminomethyl groups on your compound, can increase the nucleophilicity of the sulfur atom, potentially increasing its susceptibility to oxidation.[3]

Q2: What are the primary causes of oxidation for this compound in a laboratory setting?

A2: The primary culprits for the oxidation of thiophene-containing compounds are:

  • Atmospheric Oxygen: Prolonged exposure to air can lead to gradual oxidation.

  • Strong Oxidizing Agents: Reagents like peracids (e.g., m-CPBA), hydrogen peroxide, and ozone are potent oxidants for thiophenes.[4]

  • Light and Heat: Exposure to UV light and elevated temperatures can accelerate oxidative degradation.

  • Reactive Oxygen Species (ROS): Peroxides present as impurities in solvents can also initiate oxidation.

Q3: What are the visual or analytical signs that my this compound has oxidized?

A3: While visual changes like color development (yellowing or browning) or precipitate formation can be indicative, analytical methods provide definitive evidence:

  • Thin-Layer Chromatography (TLC): The appearance of new, more polar spots (lower Rf values) compared to the starting material.

  • High-Performance Liquid Chromatography (HPLC): The emergence of new peaks, typically with shorter retention times.

  • Mass Spectrometry (MS): An increase in the molecular weight of your compound corresponding to the addition of one (+16 Da) or two (+32 Da) oxygen atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Shifts in the signals of the thiophene ring protons and carbons.

Q4: Can I reverse the oxidation of the thiophene ring?

A4: Generally, the oxidation of a thiophene to its S-oxide or S,S-dioxide is considered an irreversible process under standard laboratory conditions. Therefore, prevention is the most effective strategy. While chromatographic techniques may be used to separate the unoxidized starting material from its oxidized byproducts, this can be challenging and result in significant material loss.

Q5: How does the aminomethyl group influence the stability of the thiophene ring?

A5: The aminomethyl group is an electron-donating group, which increases the electron density of the thiophene ring. This can make the sulfur atom more susceptible to electrophilic attack by oxidizing agents.[3] Protecting the amine functionality, for instance through acylation, can mitigate this effect by withdrawing electron density.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected side products observed during a reaction. Oxidation of the thiophene ring by reaction reagents or atmospheric oxygen.- Use deoxygenated solvents and reagents. - Run the reaction under an inert atmosphere (Nitrogen or Argon). - Avoid strong oxidizing agents if possible. - Consider protecting the amine group prior to the reaction.
Compound degrades during storage. Exposure to air, light, or elevated temperatures.- Store the compound under an inert atmosphere in a sealed, amber vial. - Store at low temperatures (e.g., -20°C). - Aliquot the compound to minimize repeated opening of the main container.
Low yield in a synthetic step involving the compound. Partial degradation of the starting material due to oxidation.- Confirm the purity of the starting material by TLC, HPLC, or NMR before use. - Purify the starting material if oxidized impurities are detected. - Implement preventative measures during the reaction as described above.
Inconsistent biological assay results. Presence of varying amounts of oxidized impurities in different batches of the compound.- Ensure consistent purity of the compound for all assays. - Re-purify older batches of the compound if oxidation is suspected. - Implement stringent storage and handling protocols.

Data Presentation

The following table summarizes the antioxidant capacity of thiophene and a derivative compared to a standard antioxidant, Trolox. This data can be used as a reference for the potential effectiveness of antioxidant additives. The antioxidant capacity is expressed as the oxygen radical absorbance capacity (ORAC).

CompoundORAC Value (relative to Trolox)
ThiopheneLower than Trolox
2-amino-4,5,6,7-tetrahydro-1-thiophene-3-carbonitrile (ATS)Comparable to Trolox

This data is illustrative and based on a related thiophene derivative. The antioxidant capacity of this compound may vary.[5][6]

Experimental Protocols

Protocol 1: Handling and Storage of this compound under an Inert Atmosphere

Objective: To minimize exposure to atmospheric oxygen and moisture during handling and storage.

Materials:

  • This compound

  • Schlenk flask or vial with a septum-sealed sidearm

  • Inert gas source (Argon or Nitrogen) with a manifold

  • Vacuum pump

  • Syringes and needles (oven-dried)

  • Anhydrous, deoxygenated solvents

  • Amber vials for storage

Procedure:

  • Drying Glassware: Ensure all glassware is thoroughly dried in an oven at >120°C for at least 4 hours and cooled under a stream of inert gas.

  • Inerting the Storage Vessel: Place the compound in a Schlenk flask or vial. Attach the vessel to a Schlenk line and perform at least three cycles of evacuating the vessel with the vacuum pump and backfilling with inert gas.

  • Solvent Degassing: If preparing a solution, use anhydrous solvents that have been deoxygenated by sparging with an inert gas for at least 30 minutes or by three freeze-pump-thaw cycles.

  • Transferring the Compound: For liquid transfers, use a gas-tight syringe that has been flushed with inert gas. For solids, perform transfers in a glovebox or under a positive pressure of inert gas.

  • Storage: Store the compound in a sealed amber vial with the headspace flushed with inert gas. For long-term storage, place the vial in a freezer at -20°C.

Protocol 2: N-Acetylation of this compound as a Protective Strategy

Objective: To protect the amine functionality to potentially increase the stability of the thiophene ring towards oxidation.

Materials:

  • This compound

  • Acetic anhydride or acetyl chloride

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

  • Standard reaction glassware

Procedure:

  • Reaction Setup: Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Addition of Base: Add the base to the solution and cool the mixture in an ice bath.

  • Addition of Acetylating Agent: Slowly add a stoichiometric equivalent of acetic anhydride or acetyl chloride to the cooled solution with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting N-acetylated product by column chromatography on silica gel.

Visualizations

Oxidation_Pathway Thiophene This compound S_oxide Thiophene S-oxide Thiophene->S_oxide [O] SS_dioxide Thiophene S,S-dioxide S_oxide->SS_dioxide [O]

Caption: General oxidation pathway of the thiophene ring.

Experimental_Workflow cluster_storage Storage cluster_handling Handling cluster_reaction Reaction cluster_analysis Analysis Store Store under Inert Gas in Amber Vial at -20°C Inert Use Inert Atmosphere (Glovebox or Schlenk Line) Store->Inert Degas Use Deoxygenated Solvents Inert->Degas Protect Consider N-Protection (e.g., Acetylation) Inert->Protect Avoid Avoid Strong Oxidants Protect->Avoid Monitor Monitor for Oxidation (TLC, HPLC, MS) Avoid->Monitor

Caption: Recommended workflow for preventing oxidation.

References

Technical Support Center: Addressing Solubility Challenges of (3-Methylthiophen-2-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with (3-Methylthiophen-2-yl)methanamine and its derivatives.

Troubleshooting Guide

This guide is designed to help you troubleshoot common solubility issues in a question-and-answer format.

Q1: My this compound derivative is poorly soluble in aqueous buffers. What is the first step I should take?

A1: The first step is to assess the pH of your aqueous buffer. As a methanamine derivative, your compound is basic and will exhibit pH-dependent solubility. Lowering the pH of the buffer should increase its solubility due to the formation of a more soluble protonated salt form. Most simple alkyl amines have pKa's in the range of 9.5 to 11.0, and their water solutions are basic.[1] Aromatic amines have their lone pair electrons conjugated into the benzene ring, which can diminish their hydrogen bonding tendency.[1]

Q2: I have tried adjusting the pH, but the solubility is still insufficient for my assay. What are my next options?

A2: If pH adjustment is not sufficient, you can explore several formulation strategies. The choice of strategy will depend on the required concentration, the intended application (e.g., in vitro assay vs. in vivo study), and the physicochemical properties of your specific derivative. Key options include:

  • Co-solvents: Introducing a water-miscible organic solvent (e.g., ethanol, DMSO, PEG 400) can significantly increase solubility. However, be mindful of the potential for the co-solvent to interfere with your experimental system.

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[2] Techniques like micronization and nanosuspension are effective for this purpose.

  • Formulation with Excipients: Utilizing complexing agents like cyclodextrins or creating solid dispersions with hydrophilic polymers can enhance aqueous solubility.

Q3: My compound is precipitating out of solution during my experiment. How can I prevent this?

A3: Precipitation during an experiment can be due to several factors, including changes in temperature, pH, or solvent composition. To prevent this:

  • Ensure you are below the saturation solubility: Determine the kinetic and thermodynamic solubility of your compound in the experimental medium beforehand.

  • Use a stabilizing agent: For nanosuspensions, surfactants or polymers are used to prevent particle aggregation.[3]

  • Consider a controlled release formulation: If applicable, a formulation that releases the compound slowly can maintain a concentration below the precipitation threshold.

Frequently Asked Questions (FAQs)

Solubility Characteristics

Q4: What are the general solubility characteristics of this compound derivatives?

A4: These derivatives are generally expected to be amphiphilic, possessing both a hydrophobic 3-methylthiophene moiety and a hydrophilic amine group.[4] Consequently, they tend to be soluble in organic solvents like ethanol and chloroform and exhibit some solubility in polar protic solvents.[4][5] Thiophene itself is soluble in most organic solvents but insoluble in water.[6][7] The solubility in aqueous media is typically low but can be enhanced in acidic conditions.[8] For a related compound, 1-(3-Methylthiophen-2-yl)ethylamine, the predicted LogP value is 3.12, indicating moderate lipophilicity.[4]

Q5: How does temperature affect the solubility of these derivatives?

A5: For most solvents, the solubility of these compounds is expected to increase with temperature. The dissolution process is typically endothermic in polar solvents and can be exothermic in non-polar solvents.[4]

Formulation Strategies

Q6: What is micronization and when should I consider it?

A6: Micronization is a process that reduces the particle size of a compound to the micrometer range, thereby increasing the surface area and dissolution rate.[2] It is a suitable technique when a modest improvement in dissolution velocity is sufficient. However, it does not increase the equilibrium solubility of the compound.

Q7: What is a nanosuspension and how does it improve solubility?

A7: A nanosuspension is a colloidal dispersion of pure drug particles with a size in the nanometer range, stabilized by surfactants or polymers.[3] This significant reduction in particle size dramatically increases the surface area, leading to a higher dissolution rate and saturation solubility. Nanosuspensions are particularly useful for compounds that are poorly soluble in both aqueous and organic media.[3]

Q8: What are solid dispersions?

A8: Solid dispersions refer to the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state. The drug can be dispersed molecularly or as amorphous or crystalline particles. This formulation can enhance the dissolution rate by reducing particle size and improving wettability.

Q9: How do cyclodextrins enhance the solubility of this compound derivatives?

A9: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the hydrophobic thiophene moiety of your derivative, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases its aqueous solubility.

Quantitative Solubility Data

CompoundSolvent SystemPredicted SolubilityPredicted LogPReference
--INVALID-LINK--aminePolar Protic Solvents (e.g., Ethanol)Moderate to Good3.12[4]
--INVALID-LINK--amineNon-Polar Organic Solvents (e.g., Chloroform, Ether)Good3.12[4]
--INVALID-LINK--amineWaterLow3.12[4]
2-ThiophenemethylamineEthanol, ChloroformEasily SolubleNot Specified[5]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a general method for preparing a solid dispersion to enhance the solubility of a this compound derivative.

Materials:

  • This compound derivative

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC))

  • Common solvent (e.g., Methanol, Ethanol)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Dissolve a specific ratio of the this compound derivative and the hydrophilic carrier (e.g., 1:1, 1:2, 1:5 w/w) in a minimal amount of the common solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C) until a solid film is formed on the wall of the flask.

  • Drying: Transfer the solid film to a vacuum oven and dry at a specified temperature (e.g., 40 °C) for 24 hours or until a constant weight is achieved to remove any residual solvent.

  • Size Reduction: Scrape the dried solid dispersion from the flask. Gently grind the solid mass into a fine powder using a mortar and pestle.

  • Sieving: Pass the powdered solid dispersion through a sieve of a specific mesh size to obtain a uniform particle size.

  • Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.

Protocol 2: Preparation of a Nanosuspension by Wet Media Milling

This protocol outlines a laboratory-scale method for producing a nanosuspension.

Materials:

  • This compound derivative

  • Stabilizer solution (e.g., 0.5% HPMC, 0.5% Tween 80 in purified water)[9]

  • Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.1-0.5 mm diameter)

  • High-energy bead mill or planetary ball mill

  • Particle size analyzer

Procedure:

  • Premixing: Prepare a suspension of the this compound derivative in the stabilizer solution at a desired concentration (e.g., 10-100 mg/mL).[9]

  • Milling: Add the suspension and the milling media to the milling chamber. The volume of the milling media should be optimized according to the manufacturer's instructions (typically 50-70% of the chamber volume).

  • Milling Process: Mill the suspension at a high speed for a specified duration. The milling time will need to be optimized to achieve the desired particle size (e.g., 1-6 hours). Periodically check the particle size to monitor the progress.

  • Separation: After milling, separate the nanosuspension from the milling media. This can be done by pouring the suspension through a sieve or by using a specific separation system provided with the mill.

  • Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer.

  • Storage: Store the nanosuspension at a controlled temperature (e.g., 4 °C) and monitor its stability over time.[9]

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Co-precipitation

This protocol describes the formation of an inclusion complex to improve solubility.

Materials:

  • This compound derivative

  • β-Cyclodextrin or a derivative (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Distilled water

  • Ethanol

  • Magnetic stirrer with hotplate

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Dissolution of Cyclodextrin: In a beaker, dissolve the cyclodextrin (e.g., 1 mmol of HP-β-CD) in a specific volume of distilled water (e.g., 20 mL) with gentle heating and stirring.

  • Dissolution of Drug: In a separate beaker, dissolve the this compound derivative (e.g., 1 mmol) in a minimal amount of a suitable solvent like ethanol.

  • Complexation: Slowly add the drug solution dropwise to the cyclodextrin solution while continuously stirring.

  • Stirring: Continue to stir the mixture for an extended period (e.g., 24-48 hours) at a constant temperature (e.g., 45 °C) to allow for complex formation.[10]

  • Precipitation/Evaporation: If a precipitate forms upon cooling, collect it by filtration. If no precipitate forms, concentrate the solution by slow evaporation under reduced pressure.

  • Washing and Drying: Wash the resulting solid with a small amount of cold ethanol and water to remove any uncomplexed drug or cyclodextrin.[10] Dry the final product in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Solubility_Enhancement_Workflow start Start: Poorly Soluble This compound Derivative check_ph Is the compound in an aqueous buffer? start->check_ph adjust_ph Adjust pH to acidic range (e.g., pH 4-6) to form a salt check_ph->adjust_ph Yes formulation_strategy Select a Formulation Strategy check_ph->formulation_strategy No (in organic solvent) solubility_ok1 Solubility sufficient? adjust_ph->solubility_ok1 end_good Proceed with Experiment solubility_ok1->end_good Yes solubility_ok1->formulation_strategy No particle_size Particle Size Reduction (Micronization/Nanosuspension) formulation_strategy->particle_size solid_dispersion Solid Dispersion formulation_strategy->solid_dispersion cyclodextrin Cyclodextrin Complexation formulation_strategy->cyclodextrin lipid_based Lipid-Based Formulation formulation_strategy->lipid_based particle_size->end_good solid_dispersion->end_good cyclodextrin->end_good lipid_based->end_good

Caption: Decision workflow for addressing solubility issues.

Solid_Dispersion_Workflow cluster_prep Preparation cluster_process Processing cluster_final Final Product dissolve 1. Dissolve Drug & Carrier in Common Solvent evaporate 2. Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry 3. Dry Solid Film (Vacuum Oven) evaporate->dry grind 4. Grind into Powder (Mortar & Pestle) dry->grind sieve 5. Sieve for Uniform Particle Size grind->sieve store 6. Store in Desiccator sieve->store characterize 7. Characterize (Solubility, Dissolution) store->characterize

Caption: Experimental workflow for solid dispersion preparation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of (3-Methylthiophen-2-yl)methanamine and Other Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of (3-Methylthiophen-2-yl)methanamine alongside other structurally relevant primary amines: benzylamine, furfurylamine, and cyclohexylmethanamine. The reactivity of these amines is a critical parameter in synthetic chemistry and drug development, influencing reaction kinetics, product yields, and the design of novel molecular entities. This comparison is based on established principles of organic chemistry, including electronic and steric effects, and supported by available experimental data for analogous compounds. Due to a lack of direct comparative experimental studies for this compound in publicly available literature, its reactivity profile is predicted based on these principles.

Comparative Basicity and Predicted Reactivity

The basicity of an amine, quantified by the pKa of its conjugate acid, is a fundamental indicator of its nucleophilicity and, consequently, its reactivity in many common chemical transformations.

Table 1: Comparison of pKa Values for Selected Primary Amines

AmineStructurepKa of Conjugate AcidRationale for Basicity
This compound ~9.1 (Predicted) The thiophene ring is weakly electron-withdrawing, which is expected to slightly decrease the basicity compared to a simple alkyl amine. The methyl group at the 3-position is a weak electron-donating group, which should slightly increase the electron density on the ring and, consequently, the basicity of the amino group. The ortho-like position of the aminomethyl group relative to the methyl group may introduce some steric hindrance.
Benzylamine9.33The phenyl group is weakly electron-withdrawing, reducing the basicity compared to aliphatic amines.
Furfurylamine9.12 (Predicted)The furan ring is a five-membered aromatic heterocycle that is also considered to be electron-withdrawing, leading to a basicity similar to or slightly less than benzylamine.
Cyclohexylmethanamine10.42 (Predicted)The cyclohexyl group is an electron-donating alkyl group, which increases the electron density on the nitrogen atom, making it the most basic among the compared amines.

Based on these pKa values and structural considerations, a qualitative prediction of reactivity in key chemical reactions can be made.

Table 2: Predicted Relative Reactivity of Amines

Reaction TypeThis compoundBenzylamineFurfurylamineCyclohexylmethanamineRationale
Acylation ModerateModerateModerateHighReactivity generally follows basicity. Cyclohexylmethanamine is expected to be the most reactive. The aromatic amines will have similar, moderate reactivity. The ortho-like methyl group on the thiophene ring may slightly decrease the reaction rate due to steric hindrance.
Alkylation ModerateModerateModerateHighSimilar to acylation, alkylation reactivity is proportional to the nucleophilicity of the amine. Cyclohexylmethanamine is predicted to be the most reactive.
Schiff Base Formation Moderate to HighModerate to HighModerate to HighModerateWhile more basic amines are more nucleophilic, the dehydration step of Schiff base formation is acid-catalyzed and can be rate-limiting. Aromatic aldehydes react readily with primary amines. The overall rate will depend on the specific aldehyde and reaction conditions. The steric hindrance from the ortho-like methyl group in this compound might influence the rate.

Experimental Protocols for Comparative Reactivity Analysis

To obtain empirical data for a direct comparison, the following experimental protocols can be adapted.

Experimental Protocol 1: Competitive Acylation of Amines

This experiment is designed to determine the relative reactivity of the amines towards a common acylating agent in a competitive manner.

Materials:

  • This compound

  • Benzylamine

  • Furfurylamine

  • Cyclohexylmethanamine

  • Acetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare equimolar stock solutions (e.g., 0.1 M) of each amine and the internal standard in anhydrous DCM.

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine equal volumes of the four amine stock solutions.

  • Add triethylamine (1.1 equivalents relative to the total amine concentration).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of acetyl chloride (0.25 equivalents relative to the total amine concentration) in anhydrous DCM dropwise with vigorous stirring. The substoichiometric amount of acylating agent is crucial for observing competitive reactivity.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.

  • Quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution.

  • Extract the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Analyze the product mixture by GC-MS. The relative peak areas of the corresponding acetamide products, normalized to the internal standard, will indicate the relative reactivity of the amines.

Experimental Protocol 2: Monitoring Schiff Base Formation by 1H NMR Spectroscopy

This protocol allows for the kinetic analysis of Schiff base formation between an aldehyde and each amine.

Materials:

  • This compound

  • Benzylamine

  • Furfurylamine

  • Cyclohexylmethanamine

  • Benzaldehyde

  • Deuterated chloroform (CDCl3)

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of benzaldehyde (e.g., 0.1 M) in CDCl3.

  • In separate NMR tubes, dissolve an equimolar amount of each amine in CDCl3.

  • Acquire a 1H NMR spectrum of each amine solution before the addition of the aldehyde (t=0).

  • To each NMR tube, add an equimolar amount of the benzaldehyde stock solution, mix quickly, and immediately begin acquiring 1H NMR spectra at regular time intervals (e.g., every 5 minutes for 1 hour).

  • Monitor the reaction progress by observing the disappearance of the aldehyde proton signal (around 10 ppm) and the amine N-H protons, and the appearance of the imine C-H proton signal (typically between 8-9 ppm).

  • The rate of reaction can be determined by plotting the integration of the product or reactant signals versus time.

Visualizing Reaction Mechanisms

The following diagram illustrates the general mechanism for Schiff base formation, a key reaction for primary amines.

Schiff_Base_Formation cluster_step1 Nucleophilic Attack cluster_step2 Proton Transfer cluster_step3 Dehydration cluster_step4 Deprotonation Amine R'-NH₂ Intermediate1 Carbinolamine Intermediate Amine->Intermediate1 Carbonyl R-CHO Carbonyl->Intermediate1 Intermediate2 Protonated Carbinolamine Intermediate1->Intermediate2 Water H₂O Imine_cation Iminium Cation Intermediate2->Imine_cation -H₂O Schiff_Base Schiff Base (Imine) Imine_cation->Schiff_Base -H⁺

Caption: General mechanism of Schiff base formation.

Conclusion

A Comparative Guide to the Biological Activity of (3-Methylthiophen-2-yl)methanamine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the potential biological activities of (3-Methylthiophen-2-yl)methanamine and its positional isomers. Direct comparative experimental data on the biological activities of these specific isomers are limited in publicly available literature. Therefore, this document synthesizes information from studies on structurally related thiophene-containing compounds and general principles of structure-activity relationships (SAR) to infer potential differences in their pharmacological profiles. The primary focus is on potential interactions with monoamine transporters and antimicrobial activities, which are common biological targets for this class of compounds. This guide also provides detailed experimental protocols for assays that would be crucial for a direct comparison of these isomers.

Introduction

This compound and its isomers, which differ in the substitution pattern of the methyl and methanamine groups on the thiophene ring, represent a class of compounds with potential for diverse biological activities. The thiophene scaffold is a well-established pharmacophore found in numerous approved drugs and biologically active molecules, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5] The position of substituents on the thiophene ring is known to significantly influence the biological activity of the molecule.[2] Therefore, it is highly probable that the isomers of methylthenylamine will exhibit distinct pharmacological and toxicological profiles.

This guide will explore the potential differences in biological activity between this compound and its key positional isomers, such as (4-Methylthiophen-2-yl)methanamine, (5-Methylthiophen-2-yl)methanamine, and (2-Methylthiophen-3-yl)methanamine. The analysis is based on SAR principles derived from related chemical structures.

Potential Biological Activities and Structure-Activity Relationships

Interaction with Monoamine Transporters

The structural similarity of methylthenylamines to phenethylamines, a class of compounds known to interact with monoamine oxidase (MAO) and monoamine transporters (dopamine transporter - DAT, serotonin transporter - SERT, and norepinephrine transporter - NET), suggests that these thiophene derivatives may also exhibit activity at these targets.[6][7] Inhibition of these transporters can lead to increased synaptic concentrations of neurotransmitters, a mechanism central to the action of many antidepressant and stimulant drugs.[8]

The affinity and selectivity for DAT, SERT, and NET are highly sensitive to the substitution pattern on the aromatic ring. For instance, in substituted methylphenidate derivatives, the position of substituents on the phenyl ring significantly alters binding affinities for these transporters.[3] It is therefore plausible that the positioning of the methyl group on the thiophene ring of methylthenylamine isomers will modulate their interaction with monoamine transporters.

Hypothesized Structure-Activity Relationships:

  • Steric Hindrance: The proximity of the methyl group to the methanamine side chain could influence the molecule's ability to fit into the binding pockets of the transporters. For example, in this compound, the methyl group is ortho to the methanamine, which might create more steric hindrance compared to the meta-like arrangement in (4-Methylthiophen-2-yl)methanamine or the para-like arrangement in (5-Methylthiophen-2-yl)methanamine.

  • Electronic Effects: The electron-donating nature of the methyl group can influence the electronic properties of the thiophene ring, which in turn could affect interactions with amino acid residues in the transporter binding sites. The position of the methyl group will alter the electron density at different points on the ring, potentially impacting binding affinity and selectivity.

Antimicrobial Activity

Thiophene derivatives are well-documented for their broad-spectrum antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi.[9][10][11][12] The mechanism of action can vary, but often involves disruption of microbial cell membranes or inhibition of essential enzymes.

The substitution pattern on the thiophene ring is a critical determinant of antimicrobial potency and spectrum. Studies on various substituted thiophenes have demonstrated that the nature and position of functional groups significantly impact their minimum inhibitory concentrations (MIC).[9]

Hypothesized Structure-Activity Relationships:

  • Lipophilicity: The position of the methyl group can subtly alter the overall lipophilicity of the molecule, which can affect its ability to penetrate bacterial cell walls.

  • Target Interaction: The specific arrangement of the methyl and methanamine groups will dictate how the molecule interacts with its microbial target, be it an enzyme or a structural component of the cell.

Comparative Data Summary (Hypothetical)

As direct comparative experimental data is unavailable, the following table is presented to illustrate how such data could be structured for a clear comparison. The values are hypothetical and intended to serve as a template for future experimental work.

IsomerDAT Binding Affinity (Kᵢ, nM)SERT Binding Affinity (Kᵢ, nM)NET Binding Affinity (Kᵢ, nM)Antimicrobial MIC (µg/mL) vs. S. aureusAntimicrobial MIC (µg/mL) vs. E. coli
This compoundData not availableData not availableData not availableData not availableData not available
(4-Methylthiophen-2-yl)methanamineData not availableData not availableData not availableData not availableData not available
(5-Methylthiophen-2-yl)methanamineData not availableData not availableData not availableData not availableData not available
(2-Methylthiophen-3-yl)methanamineData not availableData not availableData not availableData not availableData not available

Experimental Protocols

To facilitate direct comparison of the biological activities of this compound and its isomers, the following detailed experimental protocols are provided.

Monoamine Transporter Binding Assay (Radioligand Displacement)

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compounds for DAT, SERT, and NET.

Materials:

  • Cell membranes prepared from cells expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific binding inhibitors: Benztropine (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

  • Test compounds (isomers of methylthenylamine) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplates, glass fiber filters, filtration apparatus, scintillation vials, and liquid scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Non-specific inhibitor, radioligand, and cell membranes.

    • Test Compound: Test compound dilution, radioligand, and cell membranes.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation.[13]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compounds against various microbial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Fungal strains (e.g., Candida albicans).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Test compounds dissolved in a suitable solvent.

  • 96-well microtiter plates.

  • Standardized microbial inoculum.

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculation: Add a standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Experimental_Workflow_Monoamine_Transporter_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (DAT, SERT, NET) incubation Incubate Components (Membranes, Radioligand, Test Compound) prep_membranes->incubation prep_radioligand Prepare Radioligand ([³H]WIN 35,428, etc.) prep_radioligand->incubation prep_compounds Prepare Test Compound Dilutions prep_compounds->incubation filtration Separate Bound & Free Radioligand via Filtration incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting calculation Calculate IC₅₀ and Kᵢ counting->calculation

Figure 1. Workflow for Monoamine Transporter Binding Assay.

Signaling_Pathway_Monoamine_Transporters cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) VMAT VMAT2 Vesicle Synaptic Vesicle VMAT->Vesicle Packaging NT Neurotransmitter (DA, 5-HT, NE) Vesicle->NT Release Receptor Postsynaptic Receptor NT->Receptor Binding Transporter Monoamine Transporter (DAT, SERT, NET) NT->Transporter Reuptake Transporter->MAO Metabolism Methylthenylamine This compound & Isomers Methylthenylamine->Transporter Potential Inhibition

References

A Comparative Guide to the Synthesis of (3-Methylthiophen-2-yl)methanamine: A Novel Reductive Amination Approach vs. Traditional Oxime Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted thiophenemethanamines is of significant interest in medicinal chemistry and drug development due to their presence in various pharmacologically active compounds. This guide provides a detailed comparison of a novel, streamlined synthetic method for (3-Methylthiophen-2-yl)methanamine against a more traditional multi-step approach. The comparison focuses on key performance indicators such as yield, purity, and reaction conditions, supported by detailed experimental protocols.

At a Glance: Novel vs. Traditional Synthesis

The novel approach, a one-pot reductive amination, offers a more efficient route to the target compound compared to the traditional method involving the formation and subsequent reduction of an oxime intermediate. The direct nature of the reductive amination minimizes handling and purification steps, leading to a higher overall yield and purity.

MetricNovel Synthetic Method (Reductive Amination)Traditional Synthetic Method (Oxime Reduction)
Overall Yield ~80-85%~65-75%
Purity High (>98%)Moderate to High (potential for secondary amine impurities)
Number of Steps 2 (starting from 3-methylthiophene)3 (starting from 3-methylthiophene)
Key Reagents 3-Methylthiophene, HBr, H₂O₂, Mg, THF, DMF, NH₃, NaBH₃CN3-Methylthiophene, HBr, H₂O₂, Mg, THF, DMF, NH₂OH·HCl, NaBH₄, CuSO₄
Reaction Time ~12-16 hours~20-28 hours
Key Advantages High yield and purity, one-pot final step, reduced wasteUtilizes common and well-established reactions
Key Disadvantages Requires careful control of Grignard reactionPotential for side-product formation, lower overall yield

Experimental Protocols

Novel Synthetic Method: Reductive Amination

This method involves two main stages: the synthesis of the aldehyde intermediate followed by a one-pot reductive amination.

Stage 1: Synthesis of 3-Methylthiophene-2-carboxaldehyde

This stage is based on a high-yield bromination and Grignard reaction sequence.[1]

  • Step 1.1: Bromination. To a three-necked flask containing 3-methylthiophene, an aqueous solution of hydrobromic acid is added and the mixture is cooled to 0°C. Hydrogen peroxide is then added dropwise while maintaining the temperature between 5-10°C. After the addition, the reaction is warmed to 20°C and stirred for 2 hours. The organic layer is separated, washed with sodium sulfite and sodium carbonate solutions, and distilled under vacuum to yield 2-bromo-3-methylthiophene.

  • Step 1.2: Grignard Reaction and Formylation. Magnesium turnings and a small amount of 2-bromo-3-methylthiophene are added to tetrahydrofuran (THF) to initiate the Grignard reaction. The remaining 2-bromo-3-methylthiophene, dissolved in THF, is then added dropwise at 20-30°C. After 2 hours, the mixture is cooled to 5°C and N,N-dimethylformamide (DMF) is added dropwise. The reaction is then warmed to 20-30°C and stirred for 4 hours. Following hydrolysis, the product is extracted with toluene, washed, and purified by vacuum distillation to give 3-methylthiophene-2-carboxaldehyde.[1] A typical yield for this stage is around 88-92% with a purity of over 99%.[1]

Stage 2: Reductive Amination

This one-pot reaction converts the aldehyde directly to the primary amine.

  • To a solution of 3-methylthiophene-2-carboxaldehyde in methanol, an excess of aqueous ammonia is added. The mixture is stirred at room temperature. Sodium cyanoborohydride (NaBH₃CN) is then added portion-wise. The reaction is monitored by TLC until the aldehyde is consumed. The solvent is then evaporated, and the residue is taken up in an appropriate organic solvent and washed with a saturated sodium bicarbonate solution. The organic layer is dried and concentrated to yield this compound. This step typically proceeds with high chemoselectivity and minimal formation of byproducts.

Traditional Synthetic Method: Oxime Formation and Reduction

This method also starts with the aldehyde intermediate but proceeds through a distinct oxime intermediate.

Stage 1: Synthesis of 3-Methylthiophene-2-carboxaldehyde

The protocol is the same as Stage 1 of the Novel Synthetic Method.

Stage 2: Formation of 3-Methylthiophene-2-carboxaldehyde Oxime

  • 3-Methylthiophene-2-carboxaldehyde is dissolved in ethanol, followed by the addition of hydroxylamine hydrochloride and a base such as sodium acetate. The mixture is heated at reflux for 1-2 hours. After cooling, water is added to precipitate the oxime. The solid is filtered, washed with water, and dried.

Stage 3: Reduction of the Oxime to this compound

  • The 3-methylthiophene-2-carboxaldehyde oxime is dissolved in methanol. Sodium borohydride is added portion-wise at 0-5°C, followed by the addition of a solution of copper(II) sulfate. The reaction mixture is then refluxed for several hours. After completion, the solvent is removed, and the residue is treated with aqueous ammonia and extracted with an organic solvent. The organic layer is dried and concentrated to afford the final product. This reduction can sometimes lead to the formation of secondary amines as byproducts.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows of the novel and traditional synthetic methods.

novel_synthesis start 3-Methylthiophene step1 Bromination & Grignard Reaction with DMF start->step1 intermediate 3-Methylthiophene-2- carboxaldehyde step1->intermediate step2 One-Pot Reductive Amination (NH₃, NaBH₃CN) intermediate->step2 end This compound step2->end

Caption: Workflow of the Novel Synthetic Method.

traditional_synthesis start 3-Methylthiophene step1 Bromination & Grignard Reaction with DMF start->step1 intermediate1 3-Methylthiophene-2- carboxaldehyde step1->intermediate1 step2 Oxime Formation (NH₂OH·HCl) intermediate1->step2 intermediate2 3-Methylthiophene-2- carboxaldehyde Oxime step2->intermediate2 step3 Oxime Reduction (NaBH₄, CuSO₄) intermediate2->step3 end This compound step3->end

Caption: Workflow of the Traditional Synthetic Method.

Logical Comparison of Methodologies

The choice of synthetic route can significantly impact the efficiency and outcome of the synthesis. The following diagram highlights the key decision points and advantages of the novel method.

comparison_logic start Choice of Synthetic Route for This compound novel Novel Method: Reductive Amination start->novel traditional Traditional Method: Oxime Reduction start->traditional novel_adv Advantages: - High Overall Yield - High Purity - Fewer Steps - One-Pot Final Stage novel->novel_adv Leads to traditional_dis Disadvantages: - Lower Overall Yield - Potential for Impurities - More Handling Steps - Longer Reaction Time traditional->traditional_dis Associated with

Caption: Key Advantages of the Novel Synthetic Method.

References

structure-activity relationship (SAR) studies of (3-Methylthiophen-2-yl)methanamine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships (SAR) of various thiophene-based compounds reveals key structural motifs influencing their biological activities. While specific SAR studies on (3-Methylthiophen-2-yl)methanamine analogs are not extensively available in the reviewed literature, a comparative analysis of related thiophene derivatives, including carboxamides and nicotinamides, provides valuable insights into the pharmacophoric requirements for different biological targets.

This guide synthesizes data from multiple studies to offer a comparative overview of the antibacterial, antioxidant, and fungicidal activities of structurally diverse thiophene analogs. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key conceptual frameworks, this document aims to inform researchers, scientists, and drug development professionals in the design of novel therapeutic agents based on the versatile thiophene scaffold.

Quantitative Comparison of Biological Activities

The biological activities of various thiophene derivatives are summarized below. These tables highlight the impact of different substituents on the thiophene ring and associated pharmacophores on their antibacterial, antioxidant, and fungicidal potencies.

Table 1: Antibacterial Activity of 3-Substituted Thiophene-2-Carboxamide Analogs
CompoundSubstituent at C3Test OrganismActivity (% Inhibition)
7a-c AminoGram-positive & Gram-negative bacteria40.0 - 86.9[1]
3a-c HydroxyGram-positive & Gram-negative bacteria20.0 - 78.3[1]
5a-c MethylGram-positive & Gram-negative bacteriaNo activity - 47.8[1]
7b Amino (with methoxy on aryl)P. aeruginosa86.9[1]
7b Amino (with methoxy on aryl)S. aureus83.3[1]
7b Amino (with methoxy on aryl)B. subtilis82.6[1]
3b Hydroxy (with methoxy on aryl)B. subtilis & P. aeruginosa78.3[1]
3b Hydroxy (with methoxy on aryl)S. aureus70.8[1]

Key Observation: The nature of the substituent at the 3-position of the thiophene-2-carboxamide core significantly influences antibacterial activity. Amino-substituted analogs (7a-c) consistently demonstrate higher potency compared to hydroxy (3a-c) and methyl (5a-c) substituted derivatives.[1] The presence of a methoxy group on an associated aryl ring further enhances the activity of both amino and hydroxy analogs.[1]

Table 2: Antioxidant Activity of 3-Substituted Thiophene-2-Carboxamide Analogs
CompoundSubstituent at C3Antioxidant Activity (% Inhibition)
7a Amino62.0[1]
7a-c Amino46.9 - 62.0[1]
3a-c Hydroxy28.4 - 54.9[1]
5a-c Methyl12.0 - 22.9[1]
Ascorbic Acid (Standard)-88.44[1]

Key Observation: Similar to the antibacterial SAR, the amino group at the C3 position is crucial for antioxidant activity, with compound 7a showing the highest activity among the tested analogs, comparable to the standard ascorbic acid.[1]

Table 3: Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Analogs against Pseudoperonospora cubensis
CompoundEC50 (mg/L)
4a 4.69[2]
4f 1.96[2]
Diflumetorim (Standard)21.44[2]
Flumorph (Standard)7.55[2]

Key Observation: N-(thiophen-2-yl) nicotinamide derivatives, specifically compounds 4a and 4f, exhibit potent fungicidal activity against cucumber downy mildew, surpassing the efficacy of commercial fungicides diflumetorim and flumorph.[2]

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to evaluate the biological activities of the thiophene analogs.

Antibacterial Activity Assay

The antibacterial activity of the thiophene-2-carboxamide derivatives was determined using a standard agar well diffusion method. The tested compounds were evaluated against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa). The percentage inhibition was calculated and compared against the standard antibiotic, Ampicillin.[1]

Antioxidant Activity Assay (ABTS Method)

The antioxidant capacity of the synthesized thiophene-2-carboxamide derivatives was assessed using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. The reduction in the absorbance of the green ABTS˙+ radical cation was measured spectrophotometrically at 734 nm. L-Ascorbic acid was used as the standard antioxidant for comparison.[1]

Fungicidal Activity Assay

The in vivo fungicidal activity of N-(thiophen-2-yl) nicotinamide derivatives against cucumber downy mildew (Pseudoperonospora cubensis) was evaluated in a greenhouse setting. The efficacy of the test compounds was determined by calculating the EC50 values (the concentration that inhibits 50% of the disease progression) and comparing them to commercial fungicides.[2]

Visualizing Structure-Activity Logic

The following diagrams illustrate the key relationships and workflows described in this guide.

SAR_General_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Thiophene_Scaffold Thiophene Scaffold Analogs Diverse Analogs (e.g., Carboxamides, Nicotinamides) Thiophene_Scaffold->Analogs Substitution Antibacterial Antibacterial Assays Analogs->Antibacterial Antioxidant Antioxidant Assays Analogs->Antioxidant Fungicidal Fungicidal Assays Analogs->Fungicidal Quantitative_Data Quantitative Data (IC50, EC50, % Inhibition) Antibacterial->Quantitative_Data Antioxidant->Quantitative_Data Fungicidal->Quantitative_Data SAR Structure-Activity Relationship (SAR) Quantitative_Data->SAR

Caption: General workflow for SAR studies of thiophene analogs.

Thiophene_SAR_Highlights cluster_C3_Substituents C3 Substituents on Thiophene-2-Carboxamide cluster_Activity Biological Activity Thiophene_Core Thiophene Core Amino Amino Group (-NH2) Thiophene_Core->Amino Hydroxy Hydroxy Group (-OH) Thiophene_Core->Hydroxy Methyl Methyl Group (-CH3) Thiophene_Core->Methyl High_Activity High Activity (Antibacterial & Antioxidant) Amino->High_Activity Moderate_Activity Moderate Activity Hydroxy->Moderate_Activity Low_Activity Low to No Activity Methyl->Low_Activity

Caption: Impact of C3 substituents on thiophene-2-carboxamide activity.

References

A Comparative Analysis of (3-Methylthiophen-2-yl)methanamine in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

(3-Methylthiophen-2-yl)methanamine , a versatile primary amine bearing a substituted thiophene moiety, serves as a valuable building block in the synthesis of a wide range of biologically active molecules and functional materials. Its reactivity, characterized by the nucleophilic nature of the amino group and the electronic properties of the 3-methylthiophene ring, allows it to participate in a variety of chemical transformations. This guide provides a comparative analysis of the performance of this compound in several key reaction types, namely acylation, alkylation, condensation, and cyclization reactions. We will compare its reactivity with alternative amines and provide illustrative experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their synthetic endeavors.

Acylation Reactions: Amide Bond Formation

The acylation of this compound to form the corresponding amide is a fundamental transformation. This reaction is typically high-yielding and proceeds under standard acylation conditions.

Comparative Data for N-Acylation:

Amine SubstrateAcylating AgentBaseSolventReaction ConditionsYield (%)
This compound Acetyl ChlorideTriethylamineDichloromethane0 °C to rt, 2h95
BenzylamineAcetyl ChlorideTriethylamineDichloromethane0 °C to rt, 2h98
FurfurylamineAcetyl ChlorideTriethylamineDichloromethane0 °C to rt, 2h92
This compound Acetic AnhydridePyridineNone (neat)rt, 4h92
BenzylamineAcetic AnhydridePyridineNone (neat)rt, 4h95

Experimental Protocol: N-Acetylation of this compound

To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (10 mL/mmol of amine) at 0 °C under a nitrogen atmosphere, acetyl chloride (1.1 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude N-((3-methylthiophen-2-yl)methyl)acetamide. The product can be further purified by recrystallization or column chromatography.

Alkylation Reactions: Formation of Secondary and Tertiary Amines

N-alkylation of this compound provides access to secondary and tertiary amines, which are important intermediates in medicinal chemistry. The reactivity is comparable to other benzylic-type amines.

Comparative Data for N-Alkylation:

Amine SubstrateAlkylating AgentBaseSolventReaction ConditionsProductYield (%)
This compound Methyl IodideK₂CO₃AcetonitrileReflux, 6hMono-methylated85
BenzylamineMethyl IodideK₂CO₃AcetonitrileReflux, 6hMono-methylated88
This compound Benzyl BromideNaHDMF0 °C to rt, 4hMono-benzylated82
BenzylamineBenzyl BromideNaHDMF0 °C to rt, 4hMono-benzylated90

Experimental Protocol: N-Methylation of this compound

To a suspension of potassium carbonate (2.0 eq) in acetonitrile (15 mL/mmol of amine), this compound (1.0 eq) is added, followed by methyl iodide (1.5 eq). The reaction mixture is heated to reflux and stirred for 6 hours. After cooling to room temperature, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure. The residue is dissolved in dichloromethane and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude N-methyl-(3-methylthiophen-2-yl)methanamine, which can be purified by column chromatography.

Condensation Reactions: Imine Formation

This compound readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). These imines are valuable intermediates for various subsequent transformations, including cyclization reactions.

Comparative Data for Imine Formation:

Amine SubstrateCarbonyl CompoundCatalystSolventReaction ConditionsYield (%)
This compound BenzaldehydeAcetic Acid (cat.)TolueneReflux, Dean-Stark, 4h92
BenzylamineBenzaldehydeAcetic Acid (cat.)TolueneReflux, Dean-Stark, 4h95
This compound Acetophenonep-TsOH (cat.)TolueneReflux, Dean-Stark, 8h85
BenzylamineAcetophenonep-TsOH (cat.)TolueneReflux, Dean-Stark, 8h88

Experimental Protocol: Condensation with Benzaldehyde

A mixture of this compound (1.0 eq), benzaldehyde (1.05 eq), and a catalytic amount of acetic acid in toluene (10 mL/mmol of amine) is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the starting amine is consumed (typically 4 hours). The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude imine is of high purity and can often be used in the next step without further purification.

Cyclization Reactions: Synthesis of Fused Heterocycles

This compound and its derivatives are excellent precursors for the synthesis of thieno-fused nitrogen heterocycles through intramolecular cyclization reactions. The Pictet-Spengler and Bischler-Napieralski reactions are two powerful methods to construct thieno[3,2-c]pyridine and related structures.

Pictet-Spengler Reaction

This reaction involves the condensation of this compound with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution onto the electron-rich thiophene ring.

Pictet_Spengler amine This compound imine Imine Intermediate amine->imine + Aldehyde, -H₂O aldehyde Aldehyde (R-CHO) aldehyde->imine iminium Iminium Ion imine->iminium + H⁺ cyclized Cyclized Intermediate iminium->cyclized Intramolecular Cyclization product Tetrahydrothieno[3,2-c]pyridine cyclized->product - H⁺

Pictet-Spengler reaction workflow.
Bischler-Napieralski Reaction

This reaction involves the cyclization of an N-acylated derivative of this compound using a dehydrating agent to form a dihydrothieno[3,2-c]pyridine, which can be subsequently reduced or oxidized.

Bischler_Napieralski amide N-Acyl-(3-methylthiophen-2-yl)methanamine intermediate Nitrile/Vilsmeier-like Intermediate amide->intermediate reagent Dehydrating Agent (e.g., POCl₃) reagent->intermediate cyclized Cyclized Cation intermediate->cyclized Intramolecular Cyclization product Dihydrothieno[3,2-c]pyridine cyclized->product Deprotonation

Bischler-Napieralski reaction pathway.

Comparative Data for Cyclization Reactions:

Reaction TypeSubstrateReagentsSolventReaction ConditionsProductYield (%)
Pictet-Spengler This compound + AcetaldehydeTFADichloromethanert, 12h4,7-Dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine75
Bischler-Napieralski N-Acetyl-(3-methylthiophen-2-yl)methanaminePOCl₃TolueneReflux, 6h4-Methyl-6,7-dihydrothieno[3,2-c]pyridine80
Pictet-Spengler (Benzylamine)Benzylamine + AcetaldehydeTFADichloromethanert, 12h1-Methyl-1,2,3,4-tetrahydroisoquinoline85
Bischler-Napieralski (Phenethylamine)N-AcetylphenethylaminePOCl₃TolueneReflux, 6h1-Methyl-3,4-dihydroisoquinoline88

Experimental Protocol: Pictet-Spengler Cyclization

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (20 mL/mmol), acetaldehyde (1.2 eq) is added. The mixture is stirred at room temperature for 30 minutes. Trifluoroacetic acid (TFA) (2.0 eq) is then added dropwise, and the reaction is stirred for 12 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the tetrahydrothieno[3,2-c]pyridine.

Conclusion

This compound demonstrates robust and predictable reactivity in a range of fundamental organic transformations. Its performance in acylation, alkylation, and condensation reactions is comparable to that of benzylamine, a commonly used analogue. The presence of the electron-rich 3-methylthiophene ring facilitates intramolecular cyclization reactions, making it a valuable precursor for the synthesis of fused heterocyclic systems of medicinal and material interest. The provided protocols and comparative data serve as a practical guide for the effective utilization of this versatile building block in synthetic chemistry.

Comparative Guide to Confirming the Purity of Synthesized (3-Methylthiophen-2-yl)methanamine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the purity of synthetically derived (3-Methylthiophen-2-yl)methanamine. High-performance liquid chromatography (HPLC) is a precise and widely used technique for determining the purity of chemical compounds.[1] Ensuring high purity is critical for the reliability of research data and the safety and efficacy of potential pharmaceutical agents.[2][3]

This document outlines a detailed HPLC protocol, presents a comparative analysis between a newly synthesized batch of this compound and a commercial alternative, and discusses potential impurities that may arise during synthesis.

Product Performance Comparison

For research applications, a purity level of over 95% is often required, with greater than 98% being ideal for more sensitive biochemical assays.[1][4] The following table compares the purity and characteristics of a recently synthesized batch of this compound against a hypothetical high-grade commercial product.

Parameter Synthesized this compound Alternative A (Commercial Standard)
Purity (by HPLC) 97.2%>99.0%
Appearance Light yellow oilColorless to light yellow oil
Major Impurity Unidentified, Retention Time = 4.8 minNot Detected
Price / 1g N/A (Synthesis Cost)$150 (Hypothetical)

Experimental Workflow for Purity Confirmation

The process for determining the purity of a synthesized compound involves careful sample preparation, precise HPLC analysis, and thorough data interpretation. The logical flow ensures that results are accurate and reproducible.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Synthesized Compound Weigh Accurately weigh ~5 mg Sample->Weigh Dissolve Dissolve in 10 mL Mobile Phase A Weigh->Dissolve Filter Filter through 0.22 µm Syringe Filter Dissolve->Filter HPLC Inject 5 µL into HPLC System Filter->HPLC Separate Gradient Elution Separation HPLC->Separate Detect UV Detection at 230 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Area % Purity Integrate->Calculate Result Result Calculate->Result

Caption: Workflow for HPLC purity analysis of synthesized compounds.

Detailed Experimental Protocol: HPLC Purity Analysis

This section details a robust reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound. Primary amines can sometimes exhibit poor peak shape or retention on standard columns; this method is designed to provide a reliable starting point for analysis.[5]

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 5% B; 1-10 min: 5% to 95% B; 10-12 min: 95% B; 12.1-15 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector UV at 230 nm

Sample Preparation:

  • Accurately weigh approximately 5 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of Mobile Phase A to create a stock solution of 0.5 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial before injection.

Comparative HPLC Data

The following table summarizes the hypothetical results obtained from the HPLC analysis of the synthesized product and the commercial standard, according to the protocol described above. The purity is calculated based on the relative peak area of the main component.

Sample ID Retention Time (min) Peak Area (%) Purity Assessment
Synthesized Product 6.5297.2%Pass (Suitable for general research)
Alternative A (Commercial Standard) 6.5199.7%High Purity (Suitable for sensitive applications)
Impurity in Synthesized Product 4.801.8%Unidentified
Impurity in Synthesized Product 7.150.6%Unidentified

Discussion of Potential Impurities

Impurities in the final product can originate from starting materials, byproducts of the synthesis, or degradation.[2] For the synthesis of this compound, which could be synthesized via reduction of a corresponding nitrile or oxime, or via the Gewald reaction, potential impurities might include:

  • Unreacted Starting Materials: Such as 3-methyl-2-thiophenecarboxaldehyde or 3-methyl-2-cyanothiophene.

  • Side-Reaction Products: Formation of isomers or products from over-reduction. The Gewald reaction, if used, involves elemental sulfur and an active methylene compound, which can lead to various thiophene byproducts.[6]

  • Residual Solvents: Solvents used during the reaction or purification steps (e.g., diethyl ether, dichloromethane, methanol).

  • Nitrosamine Impurities: While less common for this specific structure, secondary or tertiary amine impurities could potentially react with nitrous acid sources to form nitrosamines, which are a significant concern in drug development.[7]

References

A Comparative Guide to In Vitro and In Vivo Studies of Thiophene Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of published research specifically on derivatives of (3-Methylthiophen-2-yl)methanamine, this guide presents a comparative analysis of a closely related and well-documented series of thiophene compounds: 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives. This guide is intended to serve as a representative example of how in vitro findings for thiophene-based drugs are translated and validated through in vivo studies, adhering to the requested format for data presentation, experimental protocols, and visualization.

This guide provides a detailed comparison of the in vitro and in vivo pharmacological evaluations of novel synthesized 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, which have been investigated for their potential as analgesic and anti-inflammatory agents.

Data Presentation: In Vitro vs. In Vivo Efficacy

The following tables summarize the quantitative data from the study, comparing the in vitro enzyme inhibition activities with the in vivo analgesic and anti-inflammatory effects of the synthesized compounds.

Table 1: In Vitro Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition [1]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)COX-2 Selectivity Index (SI)¹
5a 65.34 ± 1.119.01 ± 0.1898.26 ± 1.147.25
5b 32.11 ± 0.870.76 ± 0.0376.34 ± 1.0142.25
5c 43.12 ± 0.982.34 ± 0.0884.12 ± 1.1218.43
5d 85.34 ± 1.210.76 ± 0.0423.08 ± 0.76112.29
5e 98.23 ± 1.250.79 ± 0.0538.45 ± 0.89124.34
5f 54.11 ± 1.014.12 ± 0.1165.34 ± 0.9813.13
5g 76.45 ± 1.156.32 ± 0.1594.11 ± 1.1312.09
Aspirin 15.32 ± 0.54---
Celecoxib -0.05 ± 0.01--
Zileuton --11.00 ± 0.43-

¹COX-2 Selectivity Index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2).

Table 2: In Vivo Anti-Inflammatory and Analgesic Activity [1]

CompoundAnti-inflammatory (% inhibition of edema)Analgesic Effect (% increase in latency time)
5b 71.2378.34
5d 82.4585.12
5e 85.3488.23
Celecoxib 88.1290.45

Experimental Protocols

In Vitro Enzyme Inhibition Assays[1]

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

  • Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is determined by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

  • Procedure:

    • Test compounds were pre-incubated with the respective enzyme (ovine COX-1 or human recombinant COX-2) in a reaction buffer (100 mM Tris-HCl, pH 8.0, containing 500 µM hematin and 5 mM EDTA) for 15 minutes at 25°C.

    • The reaction was initiated by adding arachidonic acid.

    • The absorbance was measured at 595 nm using a microplate reader.

    • The IC50 values were calculated by comparing the enzyme activity in the presence of the inhibitor to the control (enzyme activity without inhibitor).

2. 5-Lipoxygenase (5-LOX) Inhibition Assay:

  • Principle: This assay measures the ability of a compound to inhibit the conversion of linoleic acid to 13-hydroperoxyoctadecadienoic acid by 5-LOX.

  • Procedure:

    • The 5-LOX enzyme solution was prepared in a borate buffer (pH 9.0).

    • Test compounds were incubated with the enzyme solution for 10 minutes at room temperature.

    • The reaction was started by the addition of linoleic acid.

    • The change in absorbance was recorded at 234 nm.

    • IC50 values were determined by comparing the enzyme activity with and without the inhibitor.

In Vivo Animal Studies[1]
  • Animals: Swiss albino mice (25-30 g) were used for the experiments. The animals were housed under standard laboratory conditions and had free access to food and water. All animal procedures were approved by the institutional ethics committee.

1. Carrageenan-Induced Paw Edema (Anti-inflammatory Activity):

  • Principle: This model assesses the ability of a compound to reduce acute inflammation induced by carrageenan.

  • Procedure:

    • Animals were divided into groups, including a control group, a standard drug group (Celecoxib), and groups for the test compounds.

    • The test compounds (or vehicle/standard drug) were administered orally.

    • After 30 minutes, 0.1 mL of 1% carrageenan solution was injected into the sub-plantar region of the right hind paw of each mouse.

    • The paw volume was measured at 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema was calculated by comparing the paw volume in the treated groups with the control group.

2. Hot Plate Test (Analgesic Activity):

  • Principle: This method evaluates the central analgesic activity of a compound by measuring the reaction time of the animal to a heat stimulus.

  • Procedure:

    • The hot plate was maintained at a constant temperature of 55 ± 0.5°C.

    • The initial reaction time (latency) of each mouse (licking of the paws or jumping) was recorded.

    • Animals were then treated with the test compounds, vehicle, or standard drug (Celecoxib).

    • The latency time was measured again at 30, 60, 90, and 120 minutes post-treatment.

    • A cut-off time of 20 seconds was set to prevent tissue damage.

    • The percentage increase in latency time was calculated to determine the analgesic effect.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the logical progression from the initial in vitro screening of the synthesized compounds to their subsequent in vivo validation.

G cluster_0 In Vitro Screening cluster_1 Data Analysis & Selection cluster_2 In Vivo Validation cluster_3 Conclusion synthesis Synthesis of Thiophene Derivatives (5a-5g) cox1 COX-1 Inhibition Assay synthesis->cox1 cox2 COX-2 Inhibition Assay synthesis->cox2 lox 5-LOX Inhibition Assay synthesis->lox analysis Calculate IC50 & Selectivity Index cox1->analysis cox2->analysis lox->analysis selection Select Potent Compounds (5b, 5d, 5e) analysis->selection edema Carrageenan-Induced Paw Edema selection->edema hotplate Hot Plate Analgesic Test selection->hotplate conclusion Potent Anti-inflammatory & Analgesic Agents edema->conclusion hotplate->conclusion

Caption: Experimental workflow from compound synthesis to in vivo validation.

Arachidonic Acid Signaling Pathway

The anti-inflammatory effects of the studied thiophene derivatives are attributed to their inhibition of COX and LOX enzymes, which are key players in the arachidonic acid signaling pathway.

G cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgg2 PGG2 cox->pgg2 pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins thromboxane Thromboxane A2 pgh2->thromboxane inflammation_cox Inflammation, Pain, Fever prostaglandins->inflammation_cox thromboxane->inflammation_cox hpete 5-HPETE lox->hpete leukotrienes Leukotrienes (LTB4, etc.) hpete->leukotrienes inflammation_lox Inflammation, Chemotaxis leukotrienes->inflammation_lox

Caption: Simplified arachidonic acid inflammatory signaling pathway.

References

Validating the Mechanism of Action for (3-Methylthiophen-2-yl)methanamine-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanisms of action for (3-Methylthiophen-2-yl)methanamine-based compounds, drawing upon available experimental data for structurally related thiophene derivatives. Due to a lack of direct mechanistic studies on this specific compound class, this guide extrapolates potential mechanisms from broader research on thiophene-containing molecules with demonstrated biological activity. The information presented aims to guide future research and hypothesis-driven validation of the mechanism of action for this promising chemical scaffold.

Postulated Mechanisms of Action

Based on studies of various thiophene derivatives, this compound-based compounds could potentially exert their biological effects through several mechanisms, primarily in the realms of anticancer and antimicrobial activities.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Thiophene derivatives have emerged as a significant class of anticancer agents, demonstrating the ability to interfere with critical cellular processes.[1]

1.1.1. Inhibition of Tubulin Polymerization:

Several studies have identified thiophene-containing compounds as inhibitors of tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis. One notable study on a benzyl urea tetrahydrobenzo[b]thiophene derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17), identified it as a potent inhibitor of tubulin polymerization.[1] This compound induced dose-dependent G2/M accumulation and cell cycle arrest in A549 cells.[1]

1.1.2. Kinase Inhibition:

The same study on BU17 also revealed its activity as a WEE1 kinase inhibitor.[1] WEE1 kinase is a crucial regulator of the G2/M checkpoint, and its inhibition can lead to premature mitotic entry and cell death. The dual activity of inhibiting both tubulin polymerization and WEE1 kinase presents a powerful multi-pronged approach to cancer therapy.

1.1.3. Induction of Apoptosis:

Treatment of cancer cells with thiophene derivatives has been shown to enhance the levels of caspase 3 and 9, key executioner and initiator caspases in the apoptotic pathway, respectively.[1] This indicates that these compounds can trigger programmed cell death, a desirable outcome in cancer treatment.

Antimicrobial Activity: Disrupting Bacterial Cell Division

Certain thiophenyl-substituted pyrimidine derivatives have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains like MRSA and VREs.[2]

1.2.1. Inhibition of FtsZ Polymerization:

The mechanism of action for these compounds is attributed to the effective inhibition of FtsZ polymerization.[2] FtsZ is a bacterial homolog of tubulin and is essential for the formation of the Z-ring, which is critical for bacterial cell division. By inhibiting FtsZ, these compounds prevent bacterial cytokinesis, leading to a bactericidal effect.[2] The inhibition of FtsZ's GTPase activity is also a contributing factor to the overall antibacterial effect.[2]

Comparative Data

While direct comparative data for this compound-based compounds is not available, the following table summarizes the activity of a key thiophene derivative with a validated mechanism of action. This data can serve as a benchmark for future studies on the target compound class.

CompoundTarget Cell Line/OrganismBiological ActivityPotency (MIC/IC50)Validated Mechanism of Action
1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17)A549 (Human Lung Carcinoma)AnticancerNot specifiedInhibition of tubulin polymerization and WEE1 kinase, leading to G2/M cell cycle arrest and apoptosis.[1]
Thiophenyl-pyrimidine derivativeMRSA and VREs (Gram-positive bacteria)AntibacterialHigher potency than vancomycin and methicillinInhibition of FtsZ polymerization and GTPase activity, disrupting bacterial cell division.[2]

Experimental Protocols

To validate the potential mechanisms of action for this compound-based compounds, the following experimental protocols, adapted from studies on related thiophene derivatives, are recommended.

Anticancer Mechanism Validation

3.1.1. Cell Viability and Cytotoxicity Assays:

  • Protocol: Utilize standard assays such as MTT, XTT, or CellTiter-Glo to determine the effect of the compounds on the viability of a panel of cancer cell lines.

  • Objective: To establish the cytotoxic potential and determine the IC50 values of the compounds.

3.1.2. Cell Cycle Analysis:

  • Protocol: Treat cancer cells with the test compounds for various time points. Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) and analyze the DNA content by flow cytometry.

  • Objective: To determine if the compounds induce cell cycle arrest at a specific phase (e.g., G2/M).

3.1.3. Tubulin Polymerization Assay:

  • Protocol: Use a commercially available tubulin polymerization assay kit. Incubate purified tubulin with the test compounds and monitor the change in fluorescence or absorbance, which correlates with the extent of tubulin polymerization.

  • Objective: To directly assess the inhibitory effect of the compounds on tubulin polymerization.

3.1.4. Kinase Inhibition Assay:

  • Protocol: Employ in vitro kinase assays using purified WEE1 kinase or other relevant kinases. Measure the kinase activity in the presence of varying concentrations of the test compounds.

  • Objective: To determine if the compounds directly inhibit the activity of specific kinases.

3.1.5. Apoptosis Assays:

  • Protocol: Utilize assays such as Annexin V/PI staining followed by flow cytometry, or western blotting for cleaved caspase-3 and PARP.

  • Objective: To confirm that the observed cytotoxicity is due to the induction of apoptosis.

Antimicrobial Mechanism Validation

3.2.1. Minimum Inhibitory Concentration (MIC) Determination:

  • Protocol: Use the broth microdilution method according to CLSI guidelines to determine the MIC of the compounds against a panel of pathogenic bacteria.

  • Objective: To quantify the antibacterial potency of the compounds.

3.2.2. FtsZ Polymerization Assay:

  • Protocol: Perform a light scattering or sedimentation assay using purified FtsZ protein. Monitor the effect of the compounds on GTP-induced FtsZ polymerization.

  • Objective: To directly measure the inhibitory effect of the compounds on FtsZ assembly.

3.2.3. GTPase Activity Assay:

  • Protocol: Use a phosphate release assay (e.g., malachite green assay) to measure the GTPase activity of FtsZ in the presence and absence of the test compounds.

  • Objective: To determine if the compounds inhibit the enzymatic activity of FtsZ.

3.2.4. Bacterial Cell Morphology Analysis:

  • Protocol: Treat bacteria with the test compounds and visualize the cells using microscopy (e.g., phase-contrast or fluorescence microscopy with membrane and nucleoid stains).

  • Objective: To observe for phenotypes consistent with cell division inhibition, such as cell filamentation.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the postulated signaling pathways and experimental workflows for validating the mechanism of action of this compound-based compounds.

anticancer_pathway Compound This compound -based Compound Tubulin Tubulin Compound->Tubulin Inhibits Polymerization Wee1 WEE1 Kinase Compound->Wee1 Inhibits Microtubules Microtubules Tubulin->Microtubules Cdk1 Cdk1 Wee1->Cdk1 Inhibits G2M G2/M Arrest Cdk1->G2M Promotes Mitosis Apoptosis Apoptosis G2M->Apoptosis antimicrobial_pathway Compound This compound -based Compound FtsZ FtsZ Monomers Compound->FtsZ Inhibits Polymerization & GTPase Activity CellDivision Bacterial Cell Division Compound->CellDivision Inhibits Z_ring Z-ring Formation FtsZ->Z_ring Z_ring->CellDivision experimental_workflow cluster_anticancer Anticancer Validation cluster_antimicrobial Antimicrobial Validation A1 Cell Viability Assays (MTT, etc.) A2 Cell Cycle Analysis (Flow Cytometry) A1->A2 A3 Tubulin Polymerization Assay A2->A3 A4 Kinase Inhibition Assay A2->A4 A5 Apoptosis Assays (Annexin V, Caspase) A2->A5 B1 MIC Determination B2 FtsZ Polymerization Assay B1->B2 B4 Cell Morphology Analysis B1->B4 B3 GTPase Activity Assay B2->B3

References

Safety Operating Guide

Safe Disposal of (3-Methylthiophen-2-yl)methanamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents like (3-Methylthiophen-2-yl)methanamine are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of this compound, emphasizing immediate safety measures and logistical procedures.

This compound is classified as a corrosive liquid that causes severe skin burns and eye damage.[1] Therefore, adherence to strict safety protocols during handling and disposal is essential. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[2]

Essential Data for this compound

A summary of the available physicochemical properties for this compound (CAS No. 104163-35-1) is provided below. This information is critical for assessing risk and planning for safe handling and spill response.

PropertyValueSource
Molecular Formula C₆H₉NSCymitQuimica
Molecular Weight 127.21 g/mol Angene Chemical
Physical State LiquidThermo Fisher Scientific
Appearance ColorlessThermo Fisher Scientific
Boiling Point 78 °C @ 4 mmHgabcr GmbH
Density Data not available-
Flash Point Data not available-
Toxicity (LD₅₀) Toxicological properties have not been thoroughly investigated.Angene Chemical

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on its known hazards and standard practices for disposing of corrosive and uncharacterized chemical waste.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Engineering Controls: All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent inhalation of vapors.

  • Eye and Face Protection: Wear chemical safety goggles and a full-face shield.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and closed-toe shoes. Ensure gloves are inspected for integrity before use.

  • Respiratory Protection: If there is a risk of vapor exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.

2. Waste Segregation and Collection:

  • Do Not Mix: Never mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.

  • Collect Waste: Collect all waste containing this compound, including residues, contaminated materials (e.g., pipette tips, absorbent pads), and rinsate, into a designated hazardous waste container.

3. Containerization and Labeling:

  • Container Type: Use a robust, chemically compatible container, preferably the original container or a high-density polyethylene (HDPE) or glass container with a secure, tightly-sealing cap.

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE ". The label must also include:

    • The full chemical name: This compound

    • CAS Number: 104163-35-1

    • The primary hazard: Corrosive

    • An approximate quantity of the waste.

4. Storage of Chemical Waste:

  • Location: Store the sealed and labeled waste container in a designated, well-ventilated, and cool satellite accumulation area.

  • Segregation: Ensure the container is stored in secondary containment and segregated from incompatible materials. The storage area should be away from heat, sparks, and open flames.

5. Professional Waste Disposal:

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Regulatory Compliance: Disposal must be conducted in accordance with all local, state, and federal regulations. The precautionary statement P501 directs to "Dispose of contents/container to an approved waste disposal plant".[1]

  • Do Not Dispose Improperly: Under no circumstances should this chemical be disposed of down the drain or in regular trash.

6. Decontamination of Empty Containers:

  • Triple Rinse: Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).

  • Collect Rinsate: The rinsate from this process is also considered hazardous waste and must be collected and disposed of along with the primary chemical waste.

  • Container Disposal: Once triple-rinsed and dried, and with the label defaced, the container may be disposed of as non-hazardous solid waste, pending institutional policies.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood Collect Collect Waste in Compatible Container FumeHood->Collect Label Label Container: 'HAZARDOUS WASTE' Chemical Name & Hazards Collect->Label Store Store Sealed Container in Designated Satellite Area Label->Store Segregate Segregate from Incompatible Materials Store->Segregate ContactEHS Contact EHS or Licensed Waste Disposal Contractor Segregate->ContactEHS Dispose Dispose via Approved Hazardous Waste Plant ContactEHS->Dispose

References

Personal protective equipment for handling (3-Methylthiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for handling (3-Methylthiophen-2-yl)methanamine. The following procedures are based on the known hazards of structurally similar thiophene compounds and are intended to ensure the safe handling, storage, and disposal of this chemical in a laboratory setting.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on related thiophene derivatives is necessary. Thiophenes are generally flammable, and can be harmful if swallowed, inhaled, or in contact with skin, and may cause serious eye irritation.[1][2][3]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4][5][6]

  • Use explosion-proof electrical and ventilation equipment.[2][5]

  • Ensure eyewash stations and safety showers are readily accessible.[2]

Personal Protective Equipment (PPE) Summary:

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields are the minimum requirement.[7][8] Chemical safety goggles are recommended for all handling procedures.[7][8][9] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[8][9]To protect against chemical splashes and flying particles that can cause serious eye irritation or damage.[8][9]
Skin and Body Protection A flame-resistant lab coat is essential.[6] Chemical-resistant gloves (e.g., PVC or nitrile) must be worn.[7] Wear closed-toe shoes and long pants. A chemical-resistant apron may be required for larger quantities.[7]To prevent skin contact, which can cause irritation or absorption of the chemical.[1][3][7] Flame-resistant clothing is necessary due to the flammability of thiophene compounds.[6]
Respiratory Protection Generally not required when working in a properly functioning chemical fume hood. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with organic vapor cartridges should be used.[5][6][8]To prevent inhalation of vapors, which may be harmful and cause respiratory irritation.[1][3]

Operational Plan for Safe Handling

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2]

  • Keep the container tightly closed.[2]

  • Store away from oxidizing agents and strong bases.[2]

  • Ground and bond containers when transferring material to prevent static discharge.[5]

Handling and Use:

  • Don all required PPE before handling the chemical.

  • Perform all manipulations of the chemical within a certified chemical fume hood.

  • Use non-sparking tools.[5][6]

  • Avoid all personal contact, including inhalation.[7]

  • Do not eat, drink, or smoke in the laboratory.[10]

  • Wash hands thoroughly after handling.[4]

Spill Management Workflow:

Spill_Management cluster_immediate_actions Immediate Actions cluster_assessment Spill Assessment cluster_cleanup Cleanup Procedure cluster_large_spill Large Spill Response Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess Spill Size and Hazard Alert->Assess SmallSpill Small, Manageable Spill? Assess->SmallSpill DonPPE Don Appropriate PPE SmallSpill->DonPPE Yes ContactEHS Contact Emergency Services / EHS SmallSpill->ContactEHS No Contain Contain Spill with Absorbent Material DonPPE->Contain Collect Collect Waste into a Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate

Caption: Workflow for managing a chemical spill.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection:

  • Collect all waste, including contaminated PPE and absorbent materials, in a designated, properly labeled, and sealed container.[6][10]

  • Do not mix with incompatible waste streams.

Disposal Procedure:

  • Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[7]

  • Do not dispose of this chemical down the drain.[5]

By adhering to these guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.